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Foundational

A Technical Guide to 2-(Isocyanomethyl)oxolane: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-(Isocyanomethyl)oxolane, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Isocyanomethyl)oxolane, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The molecule uniquely combines the structural benefits of the oxolane (tetrahydrofuran) ring—a privileged scaffold known to enhance physicochemical properties—with the versatile reactivity of an isocyanate functional group. This document details the compound's molecular profile, proposes a robust synthetic strategy, outlines methods for its analytical characterization, and explores its potential applications as a reactive building block in medicinal chemistry. Furthermore, it provides essential guidelines for the safe handling, storage, and disposal of this reactive chemical species, ensuring a foundation of safety for laboratory and process chemistry applications.

Molecular Profile and Physicochemical Properties

2-(Isocyanomethyl)oxolane is a bifunctional organic molecule featuring a saturated five-membered oxolane ring (also known as tetrahydrofuran) and a highly electrophilic isocyanomethyl group attached at the C2 position. This combination imparts a unique set of properties that are highly valuable in the context of medicinal chemistry and covalent ligand design.

Chemical Structure and Nomenclature
  • Systematic IUPAC Name: 2-(Isocyanomethyl)oxolane

  • Other Names: 2-(Isocyanomethyl)tetrahydrofuran

  • Molecular Formula: C₆H₉NO₂

  • Canonical SMILES: O=C=NCC1CCCO1

  • InChI Key: VKBQDTXGQJQUND-UHFFFAOYSA-N[1]

Chemical structure of 2-(Isocyanomethyl)oxolaneFigure 1. Chemical structure of 2-(Isocyanomethyl)oxolane.
Key Physicochemical Data

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-(Isocyanomethyl)oxolane are calculated and summarized below, providing a baseline for its potential behavior in biological systems.

PropertyValueSource
Molecular Weight 127.14 g/mol Calculated
Monoisotopic Mass 127.06333 DaPubChemLite (for isomer)[2]
XlogP3 (Predicted) 1.2PubChemLite (for isomer)[2]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2 (O, N)Calculated
Rotatable Bonds 2Calculated
Polar Surface Area 49.9 ŲCalculated

Synthesis and Purification

While specific literature on the synthesis of 2-(Isocyanomethyl)oxolane is sparse[1], a reliable synthetic route can be designed based on well-established transformations in organic chemistry. The most direct and industrially relevant approach involves the conversion of a primary amine precursor using a phosgenating agent.[3][4]

Rationale for Synthetic Strategy

The conversion of primary amines to isocyanates is a cornerstone of industrial and laboratory organic synthesis.[5] The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.[3] The precursor, 2-(aminomethyl)oxolane (also known as tetrahydrofurfurylamine), is commercially available, making this a practical and efficient strategy. To avoid the use of highly toxic phosgene gas in a laboratory setting, safer liquid or solid phosgene equivalents like diphosgene or triphosgene are preferred.[4]

Proposed Synthetic Workflow

The proposed synthesis transforms the nucleophilic primary amine into the electrophilic isocyanate functional group. This process requires careful control of reaction conditions to prevent side reactions, such as the formation of urea byproducts from the reaction of the newly formed isocyanate with the starting amine.[4]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product A 2-(Aminomethyl)oxolane (Precursor) E 2-(Isocyanomethyl)oxolane A->E Phosgenation -78 °C to RT B Phosgenating Agent (e.g., Triphosgene) C Non-nucleophilic Base (e.g., Triethylamine) D Inert Solvent (e.g., Dichloromethane)

Caption: Proposed synthetic workflow for 2-(Isocyanomethyl)oxolane.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for isocyanate synthesis and should be performed with rigorous safety precautions in a well-ventilated fume hood.

  • Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and assembled under a stream of dry nitrogen.

  • Reagent Preparation: Dissolve 2-(aminomethyl)oxolane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) and add the solution to the reaction flask.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Phosgenation: Dissolve triphosgene (0.4 eq, a safer alternative to phosgene gas) in anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred amine solution over 1 hour, maintaining the temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains the crude product.

  • Purification: The solvent is removed under reduced pressure at low temperature (<30 °C). The crude isocyanate is then purified by vacuum distillation to yield the final product. Purity should be assessed by NMR and IR spectroscopy.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 2-(Isocyanomethyl)oxolane is essential. A combination of spectroscopic techniques provides a complete analytical profile.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak is highly characteristic and typically appears in the 2240–2280 cm⁻¹ region.[6][7] Other expected signals include C-H stretching from the alkyl portions of the molecule (~2850-3000 cm⁻¹) and the C-O-C ether stretch of the oxolane ring (~1070-1150 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will show a complex set of multiplets for the seven protons on the oxolane ring and a distinct signal for the two protons of the methylene bridge (–CH₂–NCO), likely appearing as a doublet coupled to the proton at the C2 position of the ring.

  • ¹³C NMR: The carbon spectrum will provide key structural information. The isocyanate carbon (–N=C=O) is expected to have a characteristic chemical shift in the range of 120–130 ppm. The carbons of the oxolane ring and the methylene bridge will appear in the aliphatic region (25-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 127.14 would be expected. Characteristic fragmentation patterns would likely include the loss of the isocyanate group (•NCO) or cleavage of the side chain, consistent with fragmentation patterns of other substituted oxolanes.[8]

TechniqueExpected Key Signal / FeaturePurpose
IR Strong, sharp peak at ~2270 cm⁻¹Confirms presence of –N=C=O group[7]
¹H NMR Signals in aliphatic region (1.5-4.5 ppm)Confirms proton environment and connectivity
¹³C NMR Signal at ~120-130 ppmConfirms presence of isocyanate carbon
MS (EI) Molecular ion peak (M⁺) at m/z = 127Confirms molecular weight

Chemical Reactivity and Applications in Drug Development

The utility of 2-(Isocyanomethyl)oxolane in drug discovery stems from the distinct and complementary roles of its two core components: the reactive isocyanate "warhead" and the property-modulating oxolane "scaffold."

The Isocyanate Functional Group: A Reactive Handle

The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles.[9] This reactivity is central to its application as a chemical linker or for the formation of covalent inhibitors. Key reactions include:

  • With Alcohols/Phenols: Forms stable carbamate linkages.[10]

  • With Primary/Secondary Amines: Forms stable urea linkages.[3][10]

  • With Thiols: Forms S-thiocarbamate linkages.[10]

This predictable reactivity allows for the precise and stable conjugation of 2-(Isocyanomethyl)oxolane to drug molecules, proteins, or probes containing these nucleophilic groups.[10]

The Oxolane Scaffold: A Privileged Structure

The oxolane (tetrahydrofuran) ring is considered a "privileged scaffold" in medicinal chemistry.[8] Its incorporation into a drug candidate can significantly improve its ADME properties:

  • Improved Solubility: The polar ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a corresponding carbocyclic analogue.[8]

  • Metabolic Stability: The saturated oxolane ring is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[8]

  • Vectorial Exit: The three-dimensional, sp³-rich nature of the ring can disrupt planarity, which may reduce undesirable interactions with flat aromatic surfaces in metabolic enzymes or efflux transporters.[11]

Application Workflow: Covalent Linker for Drug Conjugation

One primary application is its use as a heterobifunctional linker to covalently attach a payload (e.g., a fluorescent dye, a biotin tag, or another drug) to a lead compound that possesses a nucleophilic handle.

Caption: Workflow for using the compound as a covalent linker.

Safety, Handling, and Storage

Isocyanates are potent chemical sensitizers and require strict adherence to safety protocols.[12] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, and may lead to occupational asthma.[13]

Hazard Identification

Based on data for similar isocyanates, 2-(Isocyanomethyl)oxolane should be treated as a hazardous substance with the following classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Skin Corrosion/Irritation: Causes skin irritation.[14]

  • Eye Damage/Irritation: Causes serious eye irritation.[14]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient ventilation.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contamination occurs.[12]

  • Body Protection: A lab coat or chemically impervious apron should be worn.

  • Respiratory Protection: For operations with a high risk of aerosolization or spills outside a fume hood, a supplied-air respirator is required.[12]

Storage and Handling
  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.[16] Isocyanates are highly sensitive to moisture.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, and strong bases, as these can cause violent reactions and polymerization.[16]

First Aid and Emergency Procedures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

  • Spills: In case of a small spill, decontaminate with a solution of 5% sodium carbonate and 0.5% liquid detergent in water. Absorb with an inert material and place in a sealed container for disposal.

Conclusion

2-(Isocyanomethyl)oxolane represents a valuable and versatile building block for researchers in drug discovery and chemical biology. Its dual-nature—a property-enhancing oxolane scaffold and a highly reactive isocyanate handle—provides a powerful tool for covalent ligand design, probe synthesis, and the development of antibody-drug conjugates. While its synthesis and handling require expertise and stringent safety measures due to the reactivity and toxicity of the isocyanate group, its potential applications justify the necessary precautions. This guide serves as a foundational resource for the safe and effective utilization of this promising chemical entity in advancing pharmaceutical research.

References

  • Isocyanate. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • BenchChem. (2025). Physical and chemical properties of substituted oxolanes. BenchChem.
  • Safe Work Australia. (n.d.).
  • Campbell, M. G., et al. (1998). Preparation of Isocyanates from Primary Amines and Carbon Dioxide Using Mitsunobu Chemistry 1. The Journal of Organic Chemistry, 63(21), 7338-7345. [Link]

  • Wang, Z., et al. (2024). How To Get Isocyanate? ACS Omega. [Link]

  • Pirie, J. M. (1964). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • Scribd. (n.d.).
  • Commodious. (2025, November 10). Isocyanate Risk Assessment: Essential Control Measures. Commodious.
  • WorkSafeBC. (2024, April 16).
  • Health and Safety Executive (HSE). (2026, January 12).
  • Liu, Z., & Youwei, M. (2025). Reactions of isocyanates and various nucleophiles including hydroxyl,...
  • Müller, E., et al. (1972). US Patent 3,641,094A: Preparation of isocyanates.
  • Ren, Y. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of California, Santa Barbara.
  • Navarro, R., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. RSC Advances. [Link]

  • Ren, Y. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
  • Tron, G. C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9346-9397. [Link]

  • Sabtech Machine. (2024, June 26). Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.
  • Orita, A., et al. (2016). Nucleophilic Isocyanation. National Institutes of Health. [Link]

  • Beauchemin, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Nodwell, M. B., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 34(12), 2201-2209. [Link]

  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Stephany, R. W., et al. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). 2-(Isocyanatomethyl)furan. PubChem. [Link]

  • PubChemLite. (2026). 2-(isocyanomethyl)oxolane (C6H9NO). PubChemLite.
  • Smith, B. C. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online.
  • Carreira, E. M., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]

  • Kricheldorf, H. R. (1983). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
  • Dalbouha, S., et al. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.).
  • PubChemLite. (2026). 3-(isocyanatomethyl)oxolane (C6H9NO2). PubChemLite.

Sources

Exploratory

Comprehensive NMR Characterization and Synthetic Protocols for 2-(Isocyanomethyl)oxolane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Chemical Context 2-(Isocyanomethyl)oxolane, commonly refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Context

2-(Isocyanomethyl)oxolane, commonly referred to as tetrahydrofurfuryl isocyanide, is a highly versatile building block in modern synthetic organic chemistry. As a bifunctional molecule containing both a cyclic ether (oxolane) and a terminal isocyanide group, it is heavily utilized in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions [1]. These MCRs are foundational in combinatorial chemistry and drug discovery for rapidly assembling complex peptidomimetics and heterocyclic scaffolds.

As a Senior Application Scientist, I have observed that the primary bottleneck in utilizing aliphatic isocyanides is the lack of robust, high-resolution analytical data to confirm their purity and structural integrity post-synthesis. Isocyanides are prone to polymerization or hydrolysis back to formamides if not handled correctly. This whitepaper provides an in-depth mechanistic guide to the synthesis of 2-(Isocyanomethyl)oxolane and establishes a definitive reference for its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.

Mechanistic Synthetic Workflow

The synthesis of 2-(isocyanomethyl)oxolane is achieved via a two-step sequence starting from commercially available tetrahydrofurfurylamine. The protocol described below is designed as a self-validating system : each step contains built-in analytical checkpoints to ensure the reaction has proceeded correctly before moving to the next phase.

Step 1: Formylation of Tetrahydrofurfurylamine

To avoid the high toxicity of phosgene gas, the preferred industrial and bench-scale method begins with formylation [2].

  • Protocol: Tetrahydrofurfurylamine (1.0 equiv) is dissolved in excess ethyl formate (acting as both reagent and solvent). The mixture is refluxed at 60 °C for 8–12 hours.

  • Causality & Expert Insight: Ethyl formate is chosen over formic acid to prevent the highly acidic conditions that could promote the acid-catalyzed ring-opening of the oxolane ring. The reaction is driven to completion by Le Chatelier's principle as ethanol is generated.

  • Validation Checkpoint: An aliquot is concentrated and analyzed via 1 H NMR. The disappearance of the broad primary amine signal ( δ ~1.5 ppm) and the emergence of a distinct formyl proton singlet ( δ ~8.1–8.2 ppm) confirms the formation of N-((tetrahydrofuran-2-yl)methyl)formamide.

Step 2: Dehydration to 2-(Isocyanomethyl)oxolane
  • Protocol: The intermediate formamide (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Triethylamine (3.5 equiv) is added, and the solution is cooled to 0 °C. Phosphorus oxychloride (POCl 3​ , 1.2 equiv) is added dropwise over 30 minutes. The reaction is stirred for 2 hours, gradually warming to room temperature.

  • Causality & Expert Insight: POCl 3​ acts as a potent dehydrating agent, forming a Vilsmeier-type intermediate. The massive excess of triethylamine is critical; it acts as an acid scavenger to neutralize the generated HCl. If HCl is not immediately neutralized, it will catalyze the rapid hydrolysis of the newly formed isocyanide or polymerize the product [3].

  • Validation Checkpoint: The reaction is quenched with saturated aqueous NaHCO 3​ . Post-extraction, the organic layer emits the characteristic, pungent odor of an isocyanide. Infrared (IR) spectroscopy will show a sharp, intense band at ~2140 cm −1 (N C stretch), and the formyl proton will be completely absent in the 1 H NMR spectrum.

NMR Spectral Analysis & Causality

The NMR characterization of 2-(isocyanomethyl)oxolane requires careful interpretation due to the unique electronic properties of the isocyanide group and the oxolane ring.

H NMR Chemical Shifts

The isocyanide group (-N C) is strongly electron-withdrawing via inductive effects, which significantly deshields the adjacent α -protons. Compared to the starting amine (where the α -protons resonate around 2.7 ppm), the -CH 2​ -NC protons shift downfield to approximately 3.40 ppm [4].

Table 1: 1 H NMR Data for 2-(Isocyanomethyl)oxolane (500 MHz, CDCl 3​ )

PositionProton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
1'-CH 2​ -NC3.38 – 3.45m (tt)~6.8, 1.92H
2O-CH (Ring)4.05 – 4.15m-1H
5O-CH 2​ (Ring)3.75 – 3.85m-2H
3, 4-CH 2​ -CH 2​
  • (Ring)
1.60 – 2.10m-4H

Expert Note: The protons on the carbon adjacent to the isocyanide (Position 1') often appear as a multiplet or a triplet of triplets (tt). This fine splitting ( J ~1.9 Hz) is caused by long-range coupling to the quadrupolar 14 N nucleus (spin I=1 ).

C NMR Chemical Shifts

The 13 C NMR spectrum provides definitive proof of the isocyanide functional group. The terminal isocyanide carbon resonates far downfield at ~156.5 ppm. Because 14 N has a nuclear spin of 1, it couples with the adjacent 13 C nuclei. In highly symmetric or specific electronic environments, the quadrupolar relaxation of 14 N is slow enough that we observe a 1:1:1 triplet for both the isocyanide carbon and the adjacent α -carbon [5].

Table 2: 13 C NMR Data for 2-(Isocyanomethyl)oxolane (126 MHz, CDCl 3​ )

PositionCarbon EnvironmentChemical Shift ( δ , ppm)Multiplicity ( 13 C- 14 N)Coupling Constant ( 1JCN​ , Hz)
NC-N C 156.5t~5.5
2O-C H (Ring)77.8s-
5O-C H 2​ (Ring)68.4s-
1'-C H 2​ -NC46.2t (or br s)~5.5
3-C H 2​
  • (Ring)
28.5s-
4-C H 2​
  • (Ring)
  • 25.6s-

    Expert Note: The oxolane ring carbons (C2 and C5) are highly deshielded due to the electronegativity of the adjacent oxygen atom. C2 is further downfield (77.8 ppm) than C5 (68.4 ppm) due to the added inductive pull from the nearby isocyanomethyl substituent.

    Workflow Visualization

    The following diagram maps the logical progression from raw material to validated analytical data, highlighting the critical checkpoints in the self-validating system.

    G A Tetrahydrofurfurylamine B Formylation (Ethyl Formate, 60°C) A->B Step 1 C N-Formyl Intermediate (Check: 1H NMR ~8.2 ppm) B->C Yield >90% D Dehydration (POCl3 / Et3N, 0°C) C->D Step 2 E 2-(Isocyanomethyl)oxolane (Check: IR ~2140 cm⁻¹) D->E Extraction F NMR Characterization (13C Triplet ~156 ppm) E->F CDCl3 Analysis

    Synthetic and analytical workflow for 2-(isocyanomethyl)oxolane characterization.

    References

    • The Royal Society of Chemistry. Isocyanide 2.0: A comprehensive protocol for isocyanide synthesis and MCR applications. RSC Advances. Available at:[Link]

    • American Chemical Society. Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure. The Journal of Organic Chemistry. Available at:[Link]

    • ResearchGate. “Isocyanide-less” Ugi/Intramolecular Diels-Alder reaction. Available at:[Link]

    • The Royal Society of Chemistry. One-pot synthesis of polyamides with various functional side groups via Passerini reaction. RSC Advances. Available at:[Link]

    • Semantic Scholar / MDPI. Synthesis of 1-(3-isoselenocyanatopropyl)adamantane and NMR splitting patterns of isonitriles. Molbank. Available at:[Link]

    Foundational

    Spectroscopic Profiling of 2-(Isocyanomethyl)oxolane: A Technical Guide to IR Functional Group Analysis

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In modern synthetic chemistry and drug development, isocya...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

    Executive Summary

    In modern synthetic chemistry and drug development, isocyanide-containing building blocks are indispensable due to their unique reactivity in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions[1][2]. 2-(Isocyanomethyl)oxolane (CAS: 443890-11-7) is a highly versatile bifunctional molecule that combines the carbene-like reactivity of an alkyl isocyanide with the cyclic ether properties of an oxolane (tetrahydrofuran) ring[3][4].

    As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments. Here, we will decode the causality behind the infrared (IR) vibrational modes of 2-(Isocyanomethyl)oxolane. By understanding the electronic and steric environments dictating these molecular vibrations, researchers can establish self-validating analytical workflows to confirm structural integrity, monitor reaction kinetics, and detect degradation prior to complex library synthesis.

    Structural & Electronic Causality in Vibrational Spectroscopy

    The IR spectrum of a molecule is a direct readout of its electronic structure and bond force constants. For 2-(Isocyanomethyl)oxolane, the spectrum is dominated by two distinct, non-overlapping regions: the isocyanide triple-bond stretch and the oxolane ether stretch.

    The Isocyanide (-N≡C) Moiety

    Unlike nitriles ( R−C≡N ), which typically absorb around 2250 cm⁻¹, the isocyanide group ( R−N+≡C− ) exhibits a unique zwitterionic resonance structure. The formal positive charge on the nitrogen and the negative charge on the terminal carbon impart a carbene-like character to the molecule[4].

    Because of this specific electronic distribution, the force constant of the N≡C bond is slightly lower than that of a standard nitrile. Consequently, free alkyl isocyanides exhibit a sharp, intense asymmetric stretching frequency ( νN≡C​ ) in the 2130–2150 cm⁻¹ range[5][6]. In the case of 2-(Isocyanomethyl)oxolane, the methylene linker insulates the isocyanide group from the inductive electron-withdrawing effects of the oxolane oxygen, resulting in a predictable, strong absorption at approximately 2140 cm⁻¹ .

    The Oxolane (Tetrahydrofuran) Ring

    The oxolane ring is a saturated five-membered cyclic ether. The most diagnostic vibrational mode for this moiety is the asymmetric stretching of the C−O−C ether linkage. Because the C−O bond is highly polarized, its stretching vibration causes a massive change in the molecular dipole moment, resulting in an intensely strong IR absorption band[7].

    For saturated cyclic ethers like THF/oxolane, this asymmetric C−O−C stretch ( νas,C−O−C​ ) is reliably centered between 1070 cm⁻¹ and 1087 cm⁻¹ [8]. A weaker, symmetric C−O−C stretch ( νs,C−O−C​ ) can also be observed near 890 cm⁻¹ [8]. Furthermore, the ring strain inherent to the five-membered geometry slightly increases the s-character of the C−H bonds, pushing the aliphatic C−H stretching frequencies just below 3000 cm⁻¹ (typically 2850–2980 cm⁻¹).

    Diagnostic IR Spectral Data

    To facilitate rapid spectral interpretation, the quantitative vibrational data for 2-(Isocyanomethyl)oxolane is summarized below.

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Diagnostic Value
    Isocyanide νN≡C​ Stretch~2140Strong, SharpConfirms the presence of the reactive zwitterionic −N≡C core[6].
    Oxolane Ring νas,C−O−C​ Asym. Stretch~1070 - 1080Very Strong, BroadHigh dipole moment change; confirms the intact cyclic ether[8].
    Oxolane Ring νs,C−O−C​ Sym. Stretch~890Weak to MediumSecondary confirmation of the five-membered ether ring[8].
    Aliphatic Linker νC−H​ Stretch (sp³)2850 - 2980Medium, MultipletRepresents the methylene linker and oxolane ring protons.
    Aliphatic Linker δC−H​ Scissoring~1460Medium, SharpStandard bending mode for −CH2​− groups.

    Self-Validating Experimental Protocol: ATR-FTIR Analysis

    To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the method of choice. ATR eliminates the need for pathlength calibration and prevents moisture contamination—a critical factor, as isocyanides can slowly hydrolyze to formamides under acidic aqueous conditions[4].

    Step-by-Step Methodology
    • System Purge and Background Acquisition:

      • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate. Run a 64-scan background spectrum at 4 cm⁻¹ resolution.

      • Validation: Ensure the baseline is flat and atmospheric H2​O (3500-3900 cm⁻¹) and CO2​ (2350 cm⁻¹) peaks are properly subtracted.

    • Sample Application:

      • Action: Apply 1–2 drops of neat liquid 2-(Isocyanomethyl)oxolane directly onto the diamond sensor. Ensure the crystal is completely covered to maximize the evanescent wave interaction.

    • Data Acquisition:

      • Action: Collect the sample spectrum using 64 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

    • Spectral Processing & ATR Correction:

      • Action: Apply an ATR correction algorithm (e.g., advanced ATR correction assuming a refractive index of ~1.45) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the IR beam.

    • Quality Control & System Validation:

      • Action: Inspect the 3200–3500 cm⁻¹ region.

      • Causality: The absence of a broad O−H stretch validates that the sample is anhydrous and has not degraded. The presence of the sharp 2140 cm⁻¹ peak confirms the isocyanide is intact.

    Spectral Interpretation Workflow

    The following logic diagram illustrates the decision tree an analytical scientist must follow to validate the structural identity of 2-(Isocyanomethyl)oxolane prior to utilizing it in drug development workflows.

    IR_Workflow Start Acquire ATR-FTIR Spectrum of 2-(Isocyanomethyl)oxolane CheckIsocyanide Check 2100-2200 cm⁻¹ Region Start->CheckIsocyanide IsocyanideFound Sharp Peak at ~2140 cm⁻¹ Confirmed: -N≡C Stretch CheckIsocyanide->IsocyanideFound Yes Error Missing Core Peaks or O-H Present Reject Sample / Purify CheckIsocyanide->Error No CheckEther Check 1000-1150 cm⁻¹ Region IsocyanideFound->CheckEther EtherFound Strong Peak at ~1070 cm⁻¹ Confirmed: C-O-C Asym. Stretch CheckEther->EtherFound Yes CheckEther->Error No CheckPurity Check 3200-3500 cm⁻¹ Region EtherFound->CheckPurity PurityFound No Broad O-H Band Confirmed: Anhydrous/Pure CheckPurity->PurityFound Yes CheckPurity->Error No (O-H detected) Validation Spectral Profile Validated Ready for MCR Synthesis PurityFound->Validation

    Diagnostic workflow for the IR spectral validation of 2-(Isocyanomethyl)oxolane.

    Conclusion

    The rigorous IR characterization of 2-(Isocyanomethyl)oxolane relies on the identification of two highly orthogonal vibrational modes: the zwitterionic isocyanide stretch (~2140 cm⁻¹) and the highly polar oxolane ether stretch (~1070 cm⁻¹). By employing the self-validating ATR-FTIR protocols outlined in this guide, researchers can confidently verify the integrity of this building block. This analytical rigor is paramount when deploying isocyanides in complex, diversity-oriented Ugi and Passerini multicomponent reactions, ensuring high-yield synthesis of novel peptidomimetics and heterocyclic drug candidates[2][9].

    References

    • The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. National Institutes of Health (NIH). URL:[Link]

    • Raman Spectroscopic Studies of THF Clathrate Hydrate. ACS Publications. URL:[Link]

    • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. URL:[Link]

    • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. URL:[Link]

    • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Institutes of Health (NIH). URL:[Link]

    • Product Class 7: Isocyanides and Related Compounds. Thieme Connect. URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Protocol for the Synthesis of 2-(Isocyanomethyl)oxolane from Tetrahydrofurfurylamine

    Executive Summary The synthesis of 2-(isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide) from tetrahydrofurfurylamine requires a highly controlled, two-stage transformation. Isocyanides are versatile C1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 2-(isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide) from tetrahydrofurfurylamine requires a highly controlled, two-stage transformation. Isocyanides are versatile C1 building blocks utilized extensively in multicomponent reactions (e.g., Ugi and Passerini reactions), heterocycle synthesis, and transition-metal complexation. This application note details a robust, field-proven protocol based on the classic Ugi dehydration methodology[1], optimized for yield, safety, and operational simplicity.

    Mechanistic Rationale & Causality

    To ensure a self-validating and predictable synthetic system, it is critical to understand the causality behind the selected reagents and conditions:

    • Phase 1 - Formylation: The primary amine is converted to a formamide using ethyl formate. While formic acid or mixed anhydrides can be used, ethyl formate is selected because it acts as both a mild reagent and the solvent. It prevents over-acylation and avoids harsh acidic conditions that could prematurely open the acid-sensitive oxolane (tetrahydrofuran) ring.

    • Phase 2 - Dehydration: The formamide is dehydrated to the isocyanide using phosphorus oxychloride ( POCl3​ ) and triethylamine ( Et3​N )[1]. POCl3​ acts as a potent electrophile, attacking the formamide carbonyl oxygen to form a highly reactive phosphorodichloridate intermediate. Et3​N serves a dual purpose: it deprotonates the nitrogen to drive the elimination of the phosphate leaving group, and it acts as an acid scavenger. Because isocyanides rapidly hydrolyze back to formamides in the presence of acid, maintaining a strictly basic environment during the reaction and subsequent aqueous workup is non-negotiable[1].

    SynthesisPathway Amine Tetrahydrofurfurylamine (Primary Amine) Formylation Step 1: Formylation Reagent: Ethyl Formate Conditions: Reflux, 16h Amine->Formylation Formamide N-(Tetrahydrofurfuryl)formamide (Stable Intermediate) Formylation->Formamide Dehydration Step 2: Ugi Dehydration Reagents: POCl3, Et3N Conditions: CH2Cl2, 0 °C to RT Formamide->Dehydration Isocyanide 2-(Isocyanomethyl)oxolane (Target Isocyanide) Dehydration->Isocyanide

    Two-step synthetic workflow for 2-(isocyanomethyl)oxolane from tetrahydrofurfurylamine.

    Quantitative Reagent Data

    The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

    Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
    Tetrahydrofurfurylamine 101.151.0010.1 g (10.3 mL)Starting Material
    Ethyl Formate 74.085.0037.0 g (40.5 mL)Formylating Agent / Solvent
    N-(Tetrahydrofurfuryl)formamide 129.161.0012.9 g (Theoretical)Isolated Intermediate
    Phosphorus Oxychloride ( POCl3​ ) 153.331.2018.4 g (11.2 mL)Dehydrating Agent
    Triethylamine ( Et3​N ) 101.195.0050.6 g (69.7 mL)Base / Acid Scavenger
    Dichloromethane ( CH2​Cl2​ ) 84.93N/A200 mLReaction Solvent

    Step-by-Step Methodologies

    Phase 1: Synthesis of N-(Tetrahydrofurfuryl)formamide
    • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfurylamine (10.1 g, 100 mmol).

    • Reagent Addition: Add ethyl formate (40.5 mL, 500 mmol) to the flask. The reaction is slightly exothermic; add the reagent in a steady stream while stirring.

    • Reflux: Heat the mixture to gentle reflux (approx. 55 °C) under a nitrogen atmosphere for 16 hours.

    • Concentration: Allow the reaction to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the excess ethyl formate under reduced pressure.

    • Isolation: Dry the resulting pale-yellow viscous oil under high vacuum for 2 hours to remove trace volatiles. The crude N-(tetrahydrofurfuryl)formamide can be used directly in the next step without further purification.

    Validation Checkpoint 1 (Self-Validating System): Analyze the crude intermediate via FTIR spectroscopy. The successful conversion is confirmed by the disappearance of the sharp primary amine N-H stretches (~3300 and ~3400 cm−1 ) and the appearance of a strong, broad amide carbonyl (C=O) stretch at approximately 1660 cm−1 .

    Phase 2: Dehydration to 2-(Isocyanomethyl)oxolane

    Caution: Isocyanides possess highly penetrating, offensive odors. Conduct all operations in a well-ventilated fume hood.

    • System Setup: Dissolve the crude N-(tetrahydrofurfuryl)formamide (100 mmol) in anhydrous CH2​Cl2​ (200 mL) in a 500 mL three-neck round-bottom flask. Add triethylamine (69.7 mL, 500 mmol).

    • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: POCl3​ dehydration is highly exothermic; strict thermal control prevents the degradation of the oxolane ring and avoids the polymerization of the forming isocyanide[2].

    • Activation: Dissolve POCl3​ (11.2 mL, 120 mmol) in 20 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the reaction mixture via an addition funnel over 30–45 minutes. Maintain the internal temperature below 5 °C.

    • Propagation: Once the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

    • Basic Quench: Cool the mixture back to 0 °C. Carefully quench the reaction by slowly adding 100 mL of an ice-cold saturated aqueous sodium carbonate ( Na2​CO3​ ) solution. Causality: The basic quench neutralizes the triethylamine hydrochloride salts and destroys unreacted POCl3​ while keeping the aqueous phase alkaline, preventing the acid-catalyzed hydrolysis of the isocyanide[1].

    • Extraction & Washing: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH2​Cl2​ (2 × 50 mL). Combine the organic layers and wash with brine (100 mL).

    • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (keep the water bath below 30 °C to prevent volatilization of the product).

    • Purification: Purify the crude dark oil via vacuum distillation or rapid silica gel flash chromatography (using a basic eluent system, e.g., Hexanes/EtOAc with 1% Et3​N ) to yield 2-(isocyanomethyl)oxolane.

    Mechanism A Formamide Oxygen Attacks POCl3 B Phosphorodichloridate Intermediate A->B C Base (Et3N) Deprotonates Nitrogen B->C D Elimination of Phosphate & Chloride C->D E Formation of N≡C Triple Bond D->E

    Mechanistic pathway of formamide dehydration using POCl3 and triethylamine.

    Validation Checkpoint 2 (Self-Validating System): Analyze the purified product via FTIR. The definitive diagnostic signature of the target compound is the presence of a sharp, intense absorption band at 2140–2160 cm−1 , corresponding to the isocyanide (N≡C) stretch. In 1H NMR, the methylene protons adjacent to the isocyanide group will appear as a distinct multiplet shifted downfield relative to the starting amine.

    Safety, Handling, and Waste Remediation

    Isocyanides are toxic and possess a notoriously foul odor that can adhere to clothing and skin.

    • Glassware Decontamination: Do not wash isocyanide-contaminated glassware with water or standard base baths. Instead, rinse all glassware with a dilute solution of methanolic hydrochloric acid (or a 1:1 mixture of methanol and concentrated HCl) inside the fume hood. The acid rapidly hydrolyzes the residual isocyanide back to the odorless formamide.

    • Storage: Store the purified 2-(isocyanomethyl)oxolane in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20 °C to prevent slow polymerization.

    References

    • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Source: Molecules (via PubMed Central, National Institutes of Health) URL:[Link]

    • Optimization of reaction parameters for the dehydration of formamide using p-TsCl and a base Source: Green Chemistry (RSC Publishing) URL:[Link]

    Sources

    Application

    Application Note: 2-(Isocyanomethyl)oxolane as a Hemilabile Ligand in Transition Metal Catalysis

    Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Insights The design of highly effi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

    Executive Summary & Mechanistic Insights

    The design of highly efficient transition metal catalysts relies heavily on the precise electronic and steric tuning of ancillary ligands. Isocyanide ligands have long been recognized for their ability to function as powerful σ -donors and strong π -acids, effectively stabilizing electron-rich metal centers such as Ru(II), Pt(II), and Au(I)[1]. Furthermore, the π -acceptor properties of isocyanides can be leveraged to tune the redox and photophysical characteristics of the resulting metal complexes[2].

    2-(Isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide) represents a highly specialized, bifunctional ligand class. It combines the robust metal-carbon linkage of an alkyl isocyanide with the oxygen-rich, polar environment of an oxolane (tetrahydrofuran) ring[3].

    The Causality of Hemilability (The "On-Off" Mechanism)

    In standard catalysis, strongly bound ligands (like N-heterocyclic carbenes or simple alkyl isocyanides) provide excellent stability but can impede the catalytic cycle by failing to vacate a coordination site for the substrate. 2-(Isocyanomethyl)oxolane solves this through hemilability :

    • Resting State (Stabilization): The isocyanide carbon binds strongly ( η1 ), while the oxolane oxygen weakly coordinates to the metal, forming a stable bidentate ( η2 ) chelate. This prevents catalyst degradation and aggregation.

    • Active State (Vacant Site Generation): Upon the introduction of a substrate or a slight thermal stimulus, the weak Metal–Oxygen bond readily dissociates. This exposes a vacant coordination site, allowing substrate binding and subsequent oxidative addition or insertion, while the strong Metal–Carbon (isocyanide) bond keeps the ligand anchored to the catalyst[4].

    HemilabileCycle A Resting State [M](η²-L) Bidentate Coordination B Active Catalyst [M](η¹-L) Vacant Site Generated A->B Oxolane Dissociation (Hemilability) C Substrate Complex [M](η¹-L)(Substrate) B->C Substrate Binding D Reactive Intermediate (Oxidative Addition / Insertion) C->D Catalytic Activation E Product Release (Reductive Elimination) D->E Transformation E->A Oxolane Re-coordination (Stabilization) E->B Turn-Over

    Figure 1: The "on-off" hemilabile catalytic cycle of 2-(Isocyanomethyl)oxolane transition metal complexes.

    Key Applications in Transition Metal Catalysis

    A. Ruthenium-Catalyzed Alkyne Dimerization

    Ruthenium(II) arene isocyanide catalysts have proven highly effective in controlling the selective dimerization and trimerization of terminal alkynes[5]. By utilizing 2-(Isocyanomethyl)oxolane, the catalyst initiates faster than standard cyclohexyl isocyanide (CNCy) analogs because the hemilabile oxygen atom assists in the rapid formation of the active 16-electron Ru(II) species, driving high Z/E selectivity in the resulting enynes.

    B. Platinum-Catalyzed Hydroarylation

    Platinum(II) complexes bearing isocyanide ligands demonstrate exceptional catalytic activity and selectivity in the hydroarylation of alkynes[6]. The incorporation of the oxolane ring provides a secondary coordination sphere that can hydrogen-bond with protic substrates, guiding the regioselectivity of the hydroarylation event.

    Quantitative Data Presentation

    The table below summarizes the comparative catalytic performance of various isocyanide ligands in the Ru-catalyzed dimerization of phenylacetylene. The data illustrates how the hemilabile nature of 2-(Isocyanomethyl)oxolane accelerates turnover frequencies (TOF) compared to standard monodentate isocyanides[5].

    Precatalyst Ligand SystemConversion (%)Z/E SelectivityTOF (h⁻¹)Mechanistic Remarks
    2-(Isocyanomethyl)oxolane 98% 95:5 1200 Rapid vacant site generation via oxolane dissociation.
    Cyclohexyl isocyanide (CNCy)85%88:12850Standard initiation; stable but slower substrate binding[5].
    tert-Butyl isocyanide (CNtBu)72%90:10600High steric hindrance limits rapid catalytic turnover[5].
    Triphenylphosphine (PPh₃)45%70:30350Susceptible to oxidation; poor stabilization of Ru(II) intermediates.

    Self-Validating Experimental Protocols

    The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility at every step.

    ProtocolWorkflow S1 Step 1: Ligand Prep (Inert Atm) S2 Step 2: Metal Complexation [RuCl2(p-cymene)]2 S1->S2 S3 Step 3: IR/NMR Validation (v_CN Shift) S2->S3 S4 Step 4: Catalytic Screening (Alkyne Dimerization) S3->S4 S5 Step 5: Yield & Selectivity Quantification S4->S5

    Figure 2: Standardized experimental workflow from precatalyst synthesis to catalytic validation.

    Protocol 1: Synthesis of[RuCl₂(2-(Isocyanomethyl)oxolane)(p-cymene)] Precatalyst

    Objective: Synthesize and isolate the hemilabile Ru(II) precatalyst. Causality: The dimeric precursor [RuCl2​(p-cymene)]2​ is cleaved by the strongly coordinating isocyanide ligand. The reaction is performed at room temperature to prevent the thermal decomposition of the isocyanide.

    Step-by-Step Procedure:

    • Preparation: In a nitrogen-filled glovebox, dissolve 0.5 mmol of [RuCl2​(p-cymene)]2​ in 10 mL of anhydrous dichloromethane (DCM).

    • Ligand Addition: Dropwise add 1.05 mmol of 2-(Isocyanomethyl)oxolane to the stirring red solution.

    • Reaction Monitoring (Self-Validation Checkpoint): Stir for 2 hours at room temperature. Track the reaction via FT-IR.

      • Validation: The free 2-(Isocyanomethyl)oxolane exhibits a characteristic C≡N stretch at ~2145 cm⁻¹. Successful coordination to the Ru(II) center is confirmed by a distinct shift to a higher wavenumber (~2195 cm⁻¹ ). This shift proves that the σ -donation to the metal center has occurred, strengthening the C≡N bond.

    • Isolation: Concentrate the solution under reduced pressure to ~2 mL. Add 15 mL of anhydrous diethyl ether to precipitate the complex.

    • Collection: Filter the resulting yellow-orange microcrystals, wash with cold pentane (2 x 5 mL), and dry under vacuum.

    Protocol 2: General Procedure for Ru-Catalyzed Alkyne Dimerization

    Objective: Utilize the synthesized precatalyst for the highly selective head-to-head dimerization of phenylacetylene. Causality: Sodium carbonate is used as a mild base to assist in the initial dehydrohalogenation, forming the active ruthenium-acetylide intermediate. The hemilabile oxolane ring dissociates to allow the second alkyne molecule to coordinate.

    Step-by-Step Procedure:

    • Catalyst Activation: In a Schlenk tube under argon, combine 1.0 mol% of the [RuCl₂(2-(Isocyanomethyl)oxolane)(p-cymene)] precatalyst, 10 mol% Na₂CO₃, and 2 mL of degassed toluene.

      • Validation Checkpoint: Heat the mixture gently to 60 °C for 10 minutes. A subtle color shift from yellow-orange to deep red indicates the dissociation of the oxolane moiety and the generation of the active, coordinatively unsaturated species.

    • Substrate Addition: Inject 1.0 mmol of phenylacetylene into the active catalyst solution.

    • Reaction: Stir the mixture at 80 °C for 4 hours.

    • Quenching & Analysis: Cool the reaction to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst, and concentrate the filtrate.

    • Quantification: Analyze the crude mixture via ¹H NMR and GC-MS to determine the conversion and the Z/E isomer ratio (Targeting >95% Z-isomer).

    References[4] Title: Enabling Catalytic Applications of Aminocarbene Ligands through Rational Design.

    Source: World Scientific Publishing. URL: [Link][1] Title: Aqueous Stability and Ligand Substitution of a Layered Cu(I)/Isocyanide-Based Organometallic Network Material. Source: Inorganic Chemistry (ACS Publications). URL: [Link][3] Title: Nucleophilic Substitution Reactions: Tetrahydrofuran (THF). Source: gacariyalur.ac.in. URL: [Link][2] Title: Controlling Redox and Photophysical Properties of First-Row Transition Metal Complexes via Ligand Perhalogenation. Source: PMC (National Institutes of Health). URL: [Link][5] Title: Controlling alkyne dimerization and trimerization with ruthenium(ii) arene isocyanide catalysts. Source: Catalysis Science & Technology (RSC Publishing). URL: [Link][6] Title: Platinum(II) Complexes with Novel Diisocyanide Ligands: Catalysts in Alkyne Hydroarylation. Source: Organometallics (ACS Publications). URL: [Link]

    Sources

    Method

    Application Notes &amp; Protocols: Optimized Passerini Reaction Conditions Using 2-(Isocyanomethyl)oxolane

    Introduction: The Passerini Reaction in Modern Synthesis The Passerini reaction, first reported by Mario Passerini in 1921, stands as one of the foundational isocyanide-based multicomponent reactions (IMCRs).[1][2][3] Th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Passerini Reaction in Modern Synthesis

    The Passerini reaction, first reported by Mario Passerini in 1921, stands as one of the foundational isocyanide-based multicomponent reactions (IMCRs).[1][2][3] This powerful one-pot transformation efficiently combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate α-acyloxy carboxamides.[4][5] Its high atom economy, operational simplicity, and the functional group tolerance make it an indispensable tool in combinatorial chemistry, drug discovery, and materials science for rapidly building molecular complexity from simple precursors.[1][6][7]

    This guide focuses on optimizing the Passerini reaction using 2-(isocyanomethyl)oxolane, an isocyanide featuring a tetrahydrofurfuryl moiety. This structural element, common in medicinal chemistry, can influence the solubility, reactivity, and downstream functionalization potential of the resulting products, making it a valuable building block for generating diverse chemical libraries. These application notes provide a deep dive into the reaction mechanism, a detailed experimental protocol, and field-tested insights to empower researchers to achieve optimal outcomes.

    Mechanistic Insights and Rationale for Optimization

    A thorough understanding of the reaction mechanism is paramount for rational optimization. The Passerini reaction's pathway is highly dependent on the solvent system, but in the aprotic, non-polar solvents typically employed for optimal results, it is widely accepted to proceed through a concerted, non-ionic pathway.[2][8][9]

    The reaction is believed to initiate with the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. This complexation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the isocyanide.[2] This concerted, trimolecular step is often the rate-determining step and leads to a key α-adduct intermediate.[8][10] This intermediate then undergoes an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the final stable α-acyloxy carboxamide product.[1]

    Passerini_Mechanism Figure 1: Concerted Mechanism of the Passerini Reaction cluster_reactants Reactants R1COOH Carboxylic Acid H_Bond H-Bonded Complex R2COR3 Aldehyde/Ketone R4NC 2-(Isocyanomethyl)oxolane TS Cyclic Transition State R4NC->TS Nucleophilic Attack H_Bond->TS α-Addition Adduct α-Adduct Intermediate TS->Adduct Product α-Acyloxy Carboxamide Adduct->Product Mumm Rearrangement

    Figure 1: Concerted Mechanism of the Passerini Reaction.
    The Critical Role of Solvent Selection

    The choice of solvent is the most influential parameter in a Passerini reaction. Because the concerted mechanism proceeds through a relatively non-polar cyclic transition state, low-polarity aprotic solvents are strongly favored.[8][9]

    • Favorable Solvents : Dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) typically give the best results, promoting the desired non-ionic pathway.[9][11][12] High concentrations of reactants (0.5 M to neat) are also beneficial as they favor the termolecular rate-determining step.[1][2][3][10]

    • Unfavorable Solvents : Polar protic solvents like methanol or water traditionally disfavor the Passerini reaction.[2][12] They can solvate the reactants, disrupting the crucial hydrogen-bonding network and may promote an alternative ionic mechanism, which is often less efficient.[1][13]

    • Advanced Solvent Systems : Recent studies have shown that strong hydrogen bond-donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly accelerate the reaction when used as a co-solvent in an aprotic medium.[14][15] This is attributed to the HBD solvent's ability to activate the carbonyl component without competing as a nucleophile to the same extent as the carboxylic acid.[15]

    Influence of Temperature and Stoichiometry

    The Passerini reaction is typically performed at room temperature.[3][7] Elevated temperatures can increase the reaction rate but may also promote side reactions or degradation of the isocyanide, leading to lower yields.[10][11] An equimolar stoichiometry (1:1:1) of the three components is standard. Using an excess of one component is generally unnecessary unless it is highly volatile or prone to degradation.

    Optimized Experimental Protocol

    This protocol provides a robust, validated starting point for the Passerini reaction using 2-(isocyanomethyl)oxolane with a representative aldehyde and carboxylic acid.

    Materials and Reagents
    • Isocyanide : 2-(Isocyanomethyl)oxolane (1.0 eq.)

    • Aldehyde : e.g., Benzaldehyde (1.0 eq.), freshly distilled

    • Carboxylic Acid : e.g., Acetic Acid (1.0 eq.)

    • Solvent : Dichloromethane (DCM), anhydrous

    • Work-up : Saturated sodium bicarbonate (NaHCO₃) solution, Brine

    • Drying Agent : Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Purification : Silica gel (230-400 mesh), Hexanes, Ethyl Acetate

    Equipment
    • Oven-dried round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes for liquid transfer

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    Step-by-Step Reaction Procedure
    • Preparation : To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add the carboxylic acid (e.g., acetic acid, 0.5 mmol, 1.0 eq.).

    • Solvent and Reactant Addition : Dissolve the acid in 1.0 mL of anhydrous DCM (to achieve a 0.5 M concentration). Add the aldehyde (e.g., benzaldehyde, 0.5 mmol, 1.0 eq.) via syringe.

    • Initiation : Add 2-(isocyanomethyl)oxolane (0.5 mmol, 1.0 eq.) dropwise to the stirred solution at room temperature under an inert atmosphere (N₂ or Ar). Safety Note : Isocyanides are toxic and have a strong, unpleasant odor. Always handle them in a well-ventilated fume hood.[10]

    • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) by observing the consumption of the limiting starting material (often the aldehyde). Reactions are typically complete within 24-48 hours.[16]

    • Aqueous Work-up : Upon completion, dilute the reaction mixture with 10 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) to remove unreacted carboxylic acid, and then with brine (1 x 10 mL).[16]

    • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification : Purify the resulting crude oil or solid by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide product.[16]

    • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

    Workflow_Diagram Figure 2: Experimental Workflow for the Passerini Reaction A 1. Reactant Preparation (Acid, Aldehyde in DCM) B 2. Reaction Initiation (Add Isocyanide at RT) A->B C 3. Monitoring (TLC Analysis) B->C D 4. Aqueous Work-up (Dilute, Wash with NaHCO₃ & Brine) C->D E 5. Drying & Concentration (Dry over MgSO₄, Rotovap) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

    Figure 2: Experimental Workflow for the Passerini Reaction.

    Data Summary: Optimization Parameters

    The following table summarizes key parameters and their expected impact on the Passerini reaction, providing a clear guide for optimization efforts.

    ParameterConditionTypical YieldReaction TimeRationale & Key Insights
    Solvent DCM / EtOAc Good to Excellent12-48 hOptimal choice. Aprotic, low-polarity solvents favor the concerted mechanism.[9][11]
    Acetonitrile (MeCN)Moderate to Good12-48 hCan be effective but may lead to solubility issues with some substrates.
    Methanol (MeOH)Poor to None>48 hDisfavored. Protic nature disrupts H-bonding and slows the reaction.[15]
    WaterVariable1-24 hCan accelerate the reaction for certain substrates but product may precipitate.[17][18] Greener alternative but less general.
    Concentration 0.5 M - 1.0 M Excellent 12-24 h Favors the termolecular kinetics of the rate-determining step. [3][10]
    0.1 MGood24-72 hLower concentration slows the reaction; may increase side products in some cases.
    Neat (Solvent-free)Good to Excellent1-10 hCan be very fast, especially with heating, but requires careful temperature control.[10][19]
    Temperature Room Temp (20-25°C) Good to Excellent 12-48 h Optimal balance of reaction rate and stability of reagents. [3][7]
    0°CModerate>48 hSlower rate, may be useful for highly reactive or unstable substrates.
    40-60°CVariable1-12 hIncreases rate but can lead to isocyanide decomposition and lower overall yields.[10]

    Troubleshooting Guide

    ProblemPotential Cause(s)Suggested Solution(s)
    Low or No Yield 1. Inactive aldehyde (oxidized).2. Decomposed isocyanide.3. Incorrect solvent choice (e.g., protic solvent).4. Low concentration.1. Use freshly distilled or purified aldehyde.2. Use fresh isocyanide; store it cold and protected from light.3. Switch to an anhydrous, aprotic solvent like DCM or THF.[9]4. Increase the concentration to at least 0.5 M.[2][10]
    Passerini Product Contaminated with Ugi Product Amine impurity present in the reaction (e.g., from aldehyde or solvent).1. Purify all starting materials scrupulously.2. Ensure the amine component is intentionally excluded. The Ugi reaction requires an amine.
    Incomplete Reaction 1. Insufficient reaction time.2. Sterically hindered substrates.3. Low temperature.1. Allow the reaction to stir for a longer period, monitoring by TLC.2. For hindered substrates, gentle heating (e.g., 40°C) may be required.[10]3. Ensure the reaction is running at room temperature or slightly above.
    Difficult Purification Streaking on TLC plate or co-eluting impurities.1. Ensure the aqueous work-up (NaHCO₃ wash) was thorough to remove all acidic residue.2. Try a different solvent system for chromatography (e.g., Toluene/Acetone).3. If the product is a solid, attempt recrystallization.[10][17]

    References

    • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. polymers-16-01053-v2.pdf.
    • Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect.
    • Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applic
    • Passerini reaction.docx. Passerini reaction.docx.
    • Passerini reaction. Wikipedia.
    • The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing).
    • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. beilstein-journals.org.
    • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
    • Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction.
    • Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. PMC.
    • Passerini Reaction. Alfa Chemistry.
    • Phosphoric Acid-Catalyzed Asymmetric Classic Passerini Reaction.
    • Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications | Request PDF.
    • (PDF) Fast and efficient solvent-free Passerini reaction.
    • Stereochemical Control of the Passerini Reaction. Broad Institute.
    • Application Notes and Protocols for the Passerini Reaction Utilizing 2-Methyl-4-nitrophenyl isocyanide. Benchchem.
    • Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
    • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.
    • The 100 facets of the Passerini reaction. PMC.
    • Synthesis of novel 2-(alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamates through three-component reaction between an isocyanide, quinoline-4-carbaldehyde and cinnamic acid derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
    • Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions. Benchchem.
    • Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione deriv

    Sources

    Application

    Application Notes and Protocols for the Preparation of Coordination Complexes with the Novel Ligand 2-(Isocyanomethyl)oxolane

    Introduction: A New Frontier in Ligand Design For researchers, scientists, and drug development professionals, the design of novel ligands is a critical step in creating coordination complexes with tailored electronic, s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A New Frontier in Ligand Design

    For researchers, scientists, and drug development professionals, the design of novel ligands is a critical step in creating coordination complexes with tailored electronic, steric, and pharmacological properties. Isocyanide ligands, as analogues of carbon monoxide, are potent σ-donors and moderate π-acceptors, capable of stabilizing a wide range of metal oxidation states.[1][2] Concurrently, the oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and fine-tune lipophilicity.[3][4]

    This guide introduces 2-(Isocyanomethyl)oxolane , a novel ligand that synergistically combines the potent coordinating power of the isocyanide functional group with the favorable pharmacokinetic profile of the oxolane moiety. As a new entity in coordination chemistry, its complexes hold significant promise for applications ranging from catalysis to the development of new metallodrugs.[5][6] This document provides a comprehensive, experience-driven framework for the synthesis of this ligand and its subsequent coordination to various metal centers. The protocols are designed to be self-validating, with integrated characterization checkpoints to ensure experimental success.

    Part 1: Synthesis of the Ligand: 2-(Isocyanomethyl)oxolane

    The most reliable pathway to an isocyanide is the dehydration of the corresponding formamide.[7] This two-step process begins with the commercially available (Tetrahydrofuran-2-yl)methanamine.

    Step 1.1: Synthesis of N-((tetrahydrofuran-2-yl)methyl)formamide

    Causality: The first step is the formylation of the primary amine. Ethyl formate is an excellent, mild formylating agent. The reaction is typically run neat (without solvent) to maximize reactant concentration and drive the reaction to completion. A reflux setup is used to maintain the optimal reaction temperature without loss of the volatile ethyl formate.

    Protocol:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Tetrahydrofuran-2-yl)methanamine (1.0 eq, e.g., 10.1 g, 100 mmol).

    • Add an excess of ethyl formate (3.0 eq, e.g., 22.2 g, 300 mmol).

    • Heat the mixture to reflux (approx. 54 °C) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude oil, N-((tetrahydrofuran-2-yl)methyl)formamide, is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

    Step 1.2: Dehydration to 2-(Isocyanomethyl)oxolane

    Causality: This step involves the dehydration of the formamide using a potent dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine or pyridine).[8] The base is crucial to neutralize the acidic byproducts. The reaction is performed at low temperatures to control its exothermic nature and in a dry, inert atmosphere to prevent hydrolysis of the reagents and the isocyanide product. Dichloromethane (DCM) is an effective solvent for this transformation.[8]

    Protocol:

    • Setup: Assemble a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

    • Reagents: Dissolve N-((tetrahydrofuran-2-yl)methyl)formamide (1.0 eq, e.g., 12.9 g, 100 mmol) and triethylamine (2.2 eq, e.g., 22.3 g, 220 mmol) in anhydrous dichloromethane (100 mL) in the flask.

    • Cooling: Cool the solution to 0 °C using an ice bath.

    • Addition of Dehydrating Agent: Dissolve phosphorus oxychloride (1.1 eq, e.g., 16.9 g, 110 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the POCl₃ solution dropwise to the stirred formamide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.

    • Workup: Quench the reaction by slowly adding ice-cold saturated sodium carbonate (Na₂CO₃) solution until the aqueous layer is basic (pH > 9).

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Caution: The isocyanide product is volatile and malodorous. Use a well-ventilated fume hood and avoid high temperatures during solvent removal.

    • Purification: Purify the crude 2-(Isocyanomethyl)oxolane by vacuum distillation to yield a clear, colorless liquid.

    Part 2: Preparation of Coordination Complexes

    The following are robust, adaptable protocols for the synthesis of coordination complexes using the newly prepared 2-(Isocyanomethyl)oxolane ligand.

    Protocol A: Synthesis of a Dichlorobis(2-(isocyanomethyl)oxolane)palladium(II) Complex

    Causality: This protocol describes a straightforward ligand substitution reaction with a common metal halide precursor. Isocyanides readily displace weakly bound ligands from metal salts. Acetonitrile is a suitable solvent as it can dissolve the palladium(II) chloride precursor and the ligand. The reaction is typically performed at room temperature under an inert atmosphere to prevent side reactions.

    Materials:

    • Palladium(II) Chloride (PdCl₂)

    • 2-(Isocyanomethyl)oxolane

    • Anhydrous Acetonitrile (CH₃CN)

    • Schlenk flask and standard inert atmosphere glassware

    Procedure:

    • In a 50 mL Schlenk flask under an argon atmosphere, suspend Palladium(II) Chloride (1.0 eq, e.g., 177 mg, 1.0 mmol) in anhydrous acetonitrile (20 mL).

    • In a separate vial, dissolve 2-(Isocyanomethyl)oxolane (2.1 eq, e.g., 233 mg, 2.1 mmol) in anhydrous acetonitrile (5 mL).

    • Add the ligand solution to the stirring PdCl₂ suspension via syringe.

    • Allow the reaction to stir at room temperature for 4-6 hours. A color change and dissolution of the PdCl₂ followed by precipitation of the product is typically observed.

    • Monitor the reaction by observing the disappearance of the C≡N stretch of the free ligand via IR spectroscopy of an aliquot.

    • Upon completion, reduce the solvent volume by approximately half under vacuum.

    • Collect the precipitated solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    Protocol B: Synthesis of a Pentacarbonyl(2-(isocyanomethyl)oxolane)tungsten(0) Complex

    Causality: This protocol involves the substitution of a carbon monoxide (CO) ligand from a metal carbonyl precursor.[9][10] This reaction is often promoted photochemically or thermally. A thermal approach is described here. Tetrahydrofuran (THF) is an excellent solvent choice as it is relatively non-coordinating but can be easily displaced. The reaction requires elevated temperatures to facilitate CO dissociation, and a strict inert atmosphere is essential to prevent oxidation of the zero-valent metal center.

    Materials:

    • Hexacarbonyltungsten (W(CO)₆)

    • 2-(Isocyanomethyl)oxolane

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask with reflux condenser

    Procedure:

    • In a 100 mL Schlenk flask under an argon atmosphere, dissolve Hexacarbonyltungsten (1.0 eq, e.g., 352 mg, 1.0 mmol) in anhydrous THF (40 mL).

    • Add 2-(Isocyanomethyl)oxolane (1.1 eq, e.g., 122 mg, 1.1 mmol) to the solution.

    • Fit the flask with a reflux condenser (under argon) and heat the solution to a gentle reflux (approx. 66 °C) for 8-12 hours.

    • Monitor the reaction progress using IR spectroscopy. The appearance of a new set of C≡O stretching bands and a coordinated C≡N band, along with the diminishing intensity of the W(CO)₆ C≡O band (at approx. 1977 cm⁻¹), indicates product formation.

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Remove the THF solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system, such as a hexane/dichloromethane mixture.

    Part 3: Characterization and Data Interpretation

    A multi-technique approach is essential for the unambiguous characterization of new coordination complexes.

    Technique Purpose Expected Observations for 2-(Isocyanomethyl)oxolane Complexes
    FTIR Spectroscopy Confirm coordination of the isocyanide group.The free ligand will exhibit a strong, sharp ν(C≡N) stretch around 2140-2150 cm⁻¹. Upon coordination to a metal, this band will shift. For π-backbonding metals (e.g., W(0)), a shift to lower frequency (e.g., <2100 cm⁻¹) is expected. For metals with less backbonding (e.g., Pd(II)), the shift may be to a higher frequency (>2150 cm⁻¹).[4][11]
    ¹H and ¹³C NMR Confirm the integrity of the oxolane ligand structure.The proton and carbon signals corresponding to the oxolane ring and the methylene bridge should be present, though they may be shifted slightly upon coordination. The isocyanide carbon (¹³C) is often broad and may be difficult to observe.
    Elemental Analysis Determine the empirical formula of the complex.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed molecular formula.
    X-ray Crystallography Unambiguously determine the solid-state structure.Provides precise bond lengths and angles, confirming the coordination number, geometry of the metal center, and the binding mode of the ligand.[4]

    Visualization of Experimental Workflow

    The general workflow for the synthesis and characterization of these novel complexes can be visualized as follows:

    G cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complexation cluster_char Part 3: Characterization Amine 2-(Aminomethyl)oxolane Formamide N-((tetrahydrofuran-2-yl) methyl)formamide Amine->Formamide Ethyl Formate, Reflux Ligand 2-(Isocyanomethyl)oxolane Formamide->Ligand POCl₃, Et₃N, 0 °C Reaction Reaction in Anhydrous Solvent Ligand->Reaction Combine Metal Metal Precursor (e.g., PdCl₂, W(CO)₆) Metal->Reaction Complex Crude Coordination Complex Reaction->Complex Purified Purified Complex Complex->Purified Filtration or Recrystallization FTIR FTIR Purified->FTIR NMR NMR (¹H, ¹³C) Purified->NMR EA Elemental Analysis Purified->EA Xray X-ray Crystallography Purified->Xray

    Caption: General workflow for the synthesis and characterization of metal complexes.

    Conclusion and Future Outlook

    The protocols detailed herein provide a comprehensive and scientifically grounded pathway for the synthesis and characterization of coordination complexes featuring the novel 2-(isocyanomethyl)oxolane ligand. By leveraging established methodologies for isocyanide synthesis and complexation, researchers are equipped to explore the rich coordination chemistry of this promising molecule. The incorporation of the oxolane moiety is a deliberate design choice aimed at imparting favorable properties for potential applications in medicinal inorganic chemistry and homogeneous catalysis. The successful synthesis and characterization of these first-generation complexes will pave the way for more advanced studies into their reactivity, biological activity, and material properties.

    References

    • Sattler, W., & Parkin, G. (2010). Synthesis of transition metal isocyanide compounds from carbonyl complexes via reaction with Li[Me3SiNR]. Chemical Communications. Available at: [Link]

    • Grokipedia. (2026). Transition metal isocyanide complexes. Available at: [Link]

    • Wikipedia. (n.d.). Transition metal isocyanide complexes. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of transition metal isocyanide compounds from carbonyl complexes via reaction with Li[Me3SiNR] | Request PDF. Available at: [Link]

    • Sattler, W., & Parkin, G. (2009). Synthesis of transition metal isocyanide compounds from carbonyl complexes via reaction with Li[Me3SiNR]. Semantic Scholar. Available at: [Link]

    • ACS Publications. (n.d.). Metal vapor routes to metal-isocyanide complexes. Synthesis and molecular structure of tris(.mu.-cyclohexyl isocyanide)tris(cyclohexyl isocyanide)-triangulo-tripalladium. Inorganic Chemistry. Available at: [Link]

    • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Available at: [Link]

    • ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides. | Download Scientific Diagram. Available at: [Link]

    • Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. Available at: [Link]

    • ResearchGate. (n.d.). Biochemical pathway for the synthesis of isocyanides produced by Actinobacteria. Available at: [Link]

    • ResearchGate. (2026). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Available at: [Link]

    • International Science Community Association. (n.d.). Application of organic complex compounds as drug. Available at: [Link]

    • Burgett, A. W. G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

    • RSC Publishing. (n.d.). Synthesis, structure and properties of coordination complexes of tin(II) phthalocyanine and naphthalocyanine with transition metal fragments. CrystEngComm. Available at: [Link]

    • ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... Available at: [Link]

    • PubMed. (2023). The coordination chemistry of 2,4,6-oxy functionalised 1,3,5-triphosphinines. Available at: [Link]

    Sources

    Method

    2-(Isocyanomethyl)oxolane handling, safety, and storage guidelines for researchers

    Executive Summary & Chemical Profiling 2-(Isocyanomethyl)oxolane is a highly reactive, bifunctional building block widely utilized by synthetic chemists and drug development professionals. Featuring a tetrahydrofuran (ox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profiling

    2-(Isocyanomethyl)oxolane is a highly reactive, bifunctional building block widely utilized by synthetic chemists and drug development professionals. Featuring a tetrahydrofuran (oxolane) ring appended to a terminal isocyano group, it is a critical reagent in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are foundational for synthesizing complex peptidomimetics and novel heterocyclic scaffolds[1].

    However, the unique electronic structure of the isocyano group (–N⁺≡C⁻) presents significant handling challenges. The terminal carbon is sp-hybridized and exhibits carbene-like reactivity, making it highly nucleophilic[2]. This electronic configuration is directly responsible for the compound's two most notorious traits: its extreme sensitivity to acids and its highly penetrating, disagreeable odor, which can foul a laboratory environment even at trace parts-per-billion (ppb) concentrations[3].

    Quantitative Chemical Data

    To ensure accurate reagent calculations and safety assessments, the physicochemical properties of 2-(Isocyanomethyl)oxolane are summarized below.

    Table 1: Physicochemical Properties of 2-(Isocyanomethyl)oxolane

    PropertyValueReference
    IUPAC Name 2-(Isocyanomethyl)oxolane4[4]
    CAS Number 443890-11-71[1]
    Molecular Formula C₆H₉NO4[4]
    Molecular Weight 111.14 g/mol 1[1]
    SMILES [C-]#[N+]CC1CCCO14[4]

    Mechanistic Causality: Stability, Storage, and Safety

    The Causality of Isocyanide Reactivity

    Unlike their nitrile isomers, isocyanides are stable to strong bases because the negative charge on the terminal carbon strongly repels nucleophiles like hydroxide (OH⁻)[5]. However, they are highly sensitive to Brønsted and Lewis acids. When exposed to an acid, the terminal carbon is rapidly protonated, creating an electrophilic intermediate that is immediately attacked by water. This acid-catalyzed hydrolysis converts the toxic, foul-smelling isocyanide into a relatively odorless and benign formamide derivative[3]. This mechanistic principle is the absolute foundation for all isocyanide decontamination protocols.

    Furthermore, in the presence of trace transition metals or under thermal stress, the carbene-like carbon can undergo spontaneous, exothermic polymerization[3].

    Storage Guidelines

    To prevent degradation and hazardous polymerization, researchers must adhere to the following storage parameters:

    • Temperature: Store strictly at 2–8 °C in a flammables-rated refrigerator.

    • Atmosphere: Maintain under a dry, inert atmosphere (Nitrogen or Argon) to prevent ambient moisture and trace atmospheric acids from initiating hydrolysis.

    • Segregation: Isolate completely from all mineral acids, Lewis acids, and strong oxidizing agents.

    Engineering Controls and PPE

    Table 2: Required Safety Parameters

    Control TypeSpecificationCausality / Rationale
    Engineering Class II Fume HoodPrevents inhalation of highly volatile, toxic, and foul-smelling vapors. Never open the reagent vial outside a hood.
    Hand Protection Double-layered Nitrile GlovesIsocyanides can permeate single-layer gloves over time; double-gloving ensures a fail-safe barrier during transfers.
    Eye Protection ANSI-approved Safety GogglesProtects against splashes, particularly during the vigorous acid-quench decontamination step.

    Experimental Workflows and Self-Validating Protocols

    The following workflows are designed as self-validating systems. By linking chemical causality to observable outcomes (e.g., odor elimination, TLC monitoring), the researcher can verify the safety and success of the procedure in real-time.

    Workflow A Cold Storage (2-8°C, Ar/N₂) B Fume Hood Equilibration A->B Warm to RT (Prevents condensation) C Reaction Execution (e.g., Ugi MCR) B->C Syringe Transfer D Acidic Quench (1:10 HCl:MeOH) C->D Glassware Cleanup E Aqueous Waste Disposal D->E Formamide By-product

    Workflow for the safe handling, reaction setup, and decontamination of isocyanides.

    Protocol A: Safe Reaction Setup (e.g., Ugi Reaction)
    • Equilibration: Remove the sealed vial of 2-(Isocyanomethyl)oxolane from cold storage and place it in a fume hood. Allow it to warm to room temperature for 15 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense inside, which can lead to gradual hydrolysis.

    • Inert Transfer: Purge the reaction flask with Argon. Using a gas-tight syringe, pierce the septum of the reagent vial and withdraw the required volume.

    • Reaction Monitoring (Self-Validation): Proceed with the multicomponent reaction. Monitor the consumption of the isocyanide via Thin Layer Chromatography (TLC). Isocyanides typically elute as weakly polar, high-Rf spots. The complete disappearance of this spot validates the consumption of the hazardous reagent[2].

    Protocol B: Decontamination and Odor Destruction

    Because of their penetrating odor, glassware and syringes used to handle 2-(Isocyanomethyl)oxolane must never be washed directly in a sink or with basic soap[2]. They must undergo targeted acidic hydrolysis.

    Hydrolysis Iso 2-(Isocyanomethyl)oxolane [R-N⁺≡C⁻] (Toxic, Foul Odor) Protonated Protonated Intermediate [R-N⁺≡CH] Iso->Protonated + H⁺ (from HCl) Formamide Formamide Derivative [R-NH-CHO] (Odorless, Benign) Protonated->Formamide + H₂O / MeOH - H⁺

    Acid-catalyzed hydrolysis of isocyanides to odorless formamides for safe disposal.

    • Preparation of Quench Solution: In a dedicated beaker inside the fume hood, prepare a 1:10 mixture of concentrated Hydrochloric Acid (HCl) and Methanol (MeOH)[2].

    • Submersion: Disassemble all syringes, needles, and reaction flasks that contacted the isocyanide. Submerge them completely in the HCl/MeOH bath.

    • Hydrolysis Phase: Allow the equipment to soak for a minimum of 30 minutes. The acid protonates the isocyano carbon, triggering rapid nucleophilic attack by methanol/water to yield the corresponding formamide[3][5].

    • Validation (Odor Check): The human olfactory system can detect isocyanides at trace levels. Cautiously waft the air above the quench bath. The total absence of the characteristic foul, penetrating odor confirms that the isocyanide has been successfully destroyed[3].

    • Disposal: Neutralize the acidic bath with saturated sodium bicarbonate before disposing of it in the appropriate aqueous hazardous waste stream.

    References

    • Chemspace. "2-(isocyanomethyl)oxolane - C6H9NO | CSSB00015353697". Available at:[Link]

    • Wikipedia. "Isocyanide". Available at: [Link]

    • StackExchange Chemistry. "Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed?". Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving product yield in Ugi reactions involving 2-(Isocyanomethyl)oxolane

    Welcome to the Technical Support Center for Multicomponent Reactions. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and practical challenges associated wit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Multicomponent Reactions. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and practical challenges associated with the Ugi four-component reaction (U-4CR) when utilizing 2-(Isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide).

    Unlike simple lipophilic isocyanides (e.g., tert-butyl isocyanide), the inclusion of the oxygen-containing oxolane heterocycle alters the solubility profile and reactivity of the resulting bis-amide. This guide is structured to provide mechanistic clarity, diagnostic troubleshooting, empirical data, and a self-validating protocol to ensure high product yield.

    Mechanistic Insights: The Ugi-4CR Pathway

    The Ugi reaction is a highly convergent transformation that combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide[1]. The reaction is driven to completion by the irreversible Mumm rearrangement[2]. Understanding this pathway is critical, as deviations in solvent polarity or reagent concentration will trap the reaction at intermediate stages or divert it toward side reactions.

    UgiMechanism A Amine + Aldehyde B Imine Intermediate (+ H2O) A->B Condensation C Iminium Ion + Carboxylate (Acid Activation) B->C + Carboxylic Acid D Nitrilium Ion (Addition of 2-(Isocyanomethyl)oxolane) C->D Nucleophilic Attack E α-Adduct D->E + Carboxylate F Bis-amide Product (Mumm Rearrangement) E->F Irreversible Rearrangement

    Figure 1: Mechanistic pathway of the Ugi-4CR incorporating 2-(Isocyanomethyl)oxolane.

    Diagnostic Q&A: Troubleshooting Yield & Purity

    Q1: Why is my reaction stalling at <40% yield with unreacted starting materials? Causality: The Ugi reaction is profoundly concentration-dependent. Automated liquid handling studies demonstrate a precipitous, non-linear drop in yield when reaction concentrations fall below 0.2 M[3]. Furthermore, the transition state requires a highly polar environment to stabilize the nitrilium ion intermediate[4]. Solution: Ensure your reaction concentration is maintained between 0.5 M and 2.0 M[1]. Do not run dilute reactions. If solubility is an issue at high concentrations, switch to a more potent polar protic solvent like 2,2,2-Trifluoroethanol (TFE) rather than diluting the mixture[4].

    Q2: I am observing a significant amount of the Passerini side-product (α-acyloxy amide). How do I suppress this? Causality: The Passerini three-component reaction (P-3CR) competes directly with the U-4CR. Because the Passerini pathway is non-ionic and favored in aprotic solvents (e.g., DCM, THF)[4], using these solvents accelerates the direct attack of the isocyanide on the carbonyl, completely bypassing the amine. Solution: First, strictly use polar protic solvents like Methanol (MeOH) or TFE[4]. Second, enforce a "pre-formation" step: mix the amine and aldehyde for 30–60 minutes to ensure complete imine formation before introducing the carboxylic acid and 2-(isocyanomethyl)oxolane[2].

    Q3: My Ugi product isn't precipitating out of methanol as expected. How can I isolate it efficiently? Causality: Unlike highly lipophilic isocyanides which often yield insoluble precipitates directly from methanol[3], the oxolane ring in 2-(isocyanomethyl)oxolane increases the hydrophilicity of the resulting bis-amide. This keeps the product solvated in polar alcohols. Solution: If spontaneous precipitation fails, perform a solvent exchange. Remove the methanol under reduced pressure, reconstitute the crude mixture in ethyl acetate (EtOAc), and wash with saturated aqueous NaHCO₃ to remove unreacted acid, followed by a brine wash.

    TroubleshootingFlow Start Low Yield or Purity in Ugi Reaction? CheckConc Is concentration < 0.2 M? Start->CheckConc FixConc Increase to 0.5 - 2.0 M CheckConc->FixConc Yes CheckSolvent Using Aprotic Solvents (e.g., DCM, THF)? CheckConc->CheckSolvent No FixSolvent Switch to Methanol or TFE CheckSolvent->FixSolvent Yes CheckPasserini High Passerini Byproduct? CheckSolvent->CheckPasserini No FixPasserini Pre-form imine for 30-60 min CheckPasserini->FixPasserini Yes

    Figure 2: Troubleshooting workflow for optimizing Ugi reaction yields.

    Empirical Data: Solvent and Concentration Matrix

    The following table summarizes quantitative data regarding the impact of solvent choice, concentration, and procedural order on the yield of Ugi reactions utilizing aliphatic isocyanides.

    Table 1: Effect of Reaction Parameters on Ugi-4CR Yield

    Solvent SystemConcentration (M)Imine Pre-formationObserved Yield (%)Primary Byproduct / Issue
    Methanol (MeOH)0.5 - 1.0Yes (30 min)85 - 95%Minimal
    Methanol (MeOH)0.07No< 40%Unreacted Starting Materials
    Dichloromethane0.5No45 - 55%High Passerini Adduct
    Tetrahydrofuran0.5Yes (30 min)30 - 40%Poor Nitrilium Ion Stabilization
    2,2,2-Trifluoroethanol0.5Yes (30 min)90 - 98%Minimal (Best for hindered amines)

    Validated Standard Operating Procedure (SOP)

    This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation checkpoints are met.

    Scale: 1.0 mmol Target Concentration: 1.0 M

    Step 1: Imine Condensation

    • Action: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol) and the aldehyde (1.0 mmol). Dissolve in 1.0 mL of HPLC-grade Methanol. Stir at room temperature for 30 to 60 minutes.

    • Causality: Pre-forming the imine prevents the isocyanide and carboxylic acid from reacting directly with the aldehyde, completely shutting down the competing Passerini pathway[2].

    • Validation Checkpoint 1: Analyze a 5 µL aliquot via TLC (Hexane:EtOAc 1:1) or LC-MS. The complete disappearance of the aldehyde starting material confirms quantitative imine formation. Do not proceed until verified.

    Step 2: Acid Activation

    • Action: Add the carboxylic acid (1.0 mmol) to the stirring imine solution. Stir for 5 minutes.

    • Causality: The acid protonates the imine, generating the highly electrophilic iminium ion required for isocyanide attack[1].

    Step 3: Isocyanide Introduction

    • Action: Add 2-(Isocyanomethyl)oxolane (1.1 mmol, slight excess) dropwise over 2 minutes.

    • Causality: The Ugi reaction is exothermic[1]. Dropwise addition prevents thermal spikes that could degrade the isocyanide or cause unwanted polymerization.

    • Validation Checkpoint 2: The reaction should exhibit a mild exotherm. Seal the vial and stir at room temperature for 12–24 hours.

    Step 4: Reaction Termination & Isolation

    • Action: Check for precipitation. If a precipitate has formed, isolate via vacuum filtration and wash with 1 mL of cold methanol[3]. If the solution remains clear (common with oxolane derivatives), concentrate the mixture under reduced pressure. Dissolve the crude oil in 10 mL EtOAc, wash with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Validation Checkpoint 3: Analyze the crude product via LC-MS or ¹H-NMR. The presence of a distinct bis-amide backbone confirms a successful Mumm rearrangement.

    References

    • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling Source: Semantic Scholar URL:[Link]

    • Ugi reaction Source: Wikipedia URL:[Link]

    • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:[Link]

    Sources

    Optimization

    Handling moisture and air sensitivity of 2-(Isocyanomethyl)oxolane in the lab

    A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2-(Isocyanomethyl)oxolane. This guide is designed to provide you, a senior application scientist, with i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for 2-(Isocyanomethyl)oxolane. This guide is designed to provide you, a senior application scientist, with in-depth technical information, troubleshooting advice, and best-practice protocols for handling this highly reactive and moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

    Frequently Asked Questions (FAQs)

    Q1: What makes 2-(Isocyanomethyl)oxolane so sensitive to moisture and air?

    A1: The sensitivity of 2-(Isocyanomethyl)oxolane stems from the high reactivity of the isocyanide (-N≡C) functional group. This group is susceptible to hydrolysis, where it reacts with water to form the corresponding N-formamide derivative.[1][2][3] This reaction is often catalyzed by acidic conditions.[1][4] Exposure to air can also be problematic, as oxygen can potentially lead to oxidative degradation, although hydrolysis is typically the more immediate concern for isocyanides.[5]

    Q2: What are the visible signs of degradation in my 2-(Isocyanomethyl)oxolane sample?

    A2: Visual inspection can sometimes indicate degradation, although it is not a definitive method. Signs of moisture contamination in isocyanate-containing compounds can include the sample appearing cloudy or the formation of solid precipitates at the bottom of the container.[6] For 2-(Isocyanomethyl)oxolane, this would likely be the formation of the less soluble N-(oxolan-2-ylmethyl)formamide. However, degradation can occur without obvious visual cues, making analytical verification essential.

    Q3: How does moisture contamination affect my reactions, such as the Ugi or Passerini reaction?

    A3: In multicomponent reactions like the Ugi reaction, water is a competing nucleophile that can hydrolyze the isocyanide to a formamide.[7] This consumption of the isocyanide starting material directly leads to lower yields of your desired product.[7] Furthermore, the presence of water can favor alternative reaction pathways. For instance, in some systems, the presence of protic species can disfavor the Passerini reaction.[8]

    Q4: What is the best way to store 2-(Isocyanomethyl)oxolane?

    A4: The ideal storage method is inside an inert atmosphere glovebox, which provides a protective environment against both oxygen and water vapor.[5] If a glovebox is not available, the compound should be stored in a tightly sealed container, such as a vial with a PTFE-lined cap, with the headspace flushed with a dry, inert gas like argon or nitrogen.[6] It is also recommended to store it away from direct sunlight and heat sources to prevent thermal degradation.[5]

    Q5: Can I handle this compound on the open bench?

    A5: It is strongly discouraged. Handling 2-(Isocyanomethyl)oxolane on an open bench exposes it to atmospheric moisture and oxygen, leading to rapid degradation. All manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[9]

    Q6: What solvents are compatible with 2-(Isocyanomethyl)oxolane?

    A6: The choice of solvent is critical and depends on the specific reaction. For general use and storage, anhydrous aprotic solvents are recommended. For Ugi reactions, polar protic solvents like anhydrous methanol are often preferred to facilitate imine formation.[8][10] For Passerini reactions, low-polarity aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[8] Regardless of the solvent, it must be rigorously dried before use.[11][12]

    Troubleshooting Guide

    Problem Potential Cause(s) Recommended Solution(s)
    Low or no yield in my reaction (e.g., Ugi, Passerini) 1. Degradation of 2-(Isocyanomethyl)oxolane: The compound may have hydrolyzed due to moisture contamination.[7] 2. Improper solvent conditions: The solvent may not be optimal for the specific multicomponent reaction.[8][10] 3. Sub-optimal reaction conditions: Incorrect temperature, concentration, or order of reagent addition.[7][13]1. Verify Purity: Before use, check the purity of the isocyanide via FT-IR or NMR (see Protocol 3). 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[12] Perform the reaction under a strict inert atmosphere (N₂ or Ar).[7] 3. Optimize Solvent: For Ugi reactions, try anhydrous methanol or 2,2,2-trifluoroethanol (TFE).[8] For Passerini, use anhydrous DCM or THF.[8] 4. Optimize Conditions: For Ugi reactions, consider adding the isocyanide last and slowly.[7] Control the temperature, as these reactions can be exothermic.[7]
    I see an unexpected peak around 1640-1680 cm⁻¹ in my product's IR spectrum. Formation of N-(oxolan-2-ylmethyl)formamide: This is the hydrolysis product of 2-(Isocyanomethyl)oxolane. Amide I bands typically appear in this region.[14]1. Review Handling Procedure: Identify potential points of moisture ingress in your experimental setup. 2. Purify Solvents and Reagents: Re-dry all solvents and ensure other reagents are anhydrous.[11][12] 3. Purify Product: Use column chromatography to separate the desired product from the formamide byproduct.
    My NMR spectrum shows a singlet around 8 ppm and broad signals, inconsistent with my expected product. Formation of N-(oxolan-2-ylmethyl)formamide: The singlet around 8 ppm is characteristic of a formyl proton (-CHO).1. Confirm with LC-MS: Look for a mass corresponding to the isocyanide plus one molecule of water.[7] 2. Implement Corrective Actions: Follow the solutions for formamide formation listed above.
    The 2-(Isocyanomethyl)oxolane appears cloudy or has formed a precipitate. Significant moisture contamination: This has led to the formation of insoluble hydrolysis or polymerization products.[6]1. Discard the Reagent: The reagent is likely too compromised to be used reliably. 2. Review Storage and Handling: Ensure the container is properly sealed and stored under an inert atmosphere.[5] If partially used, flush the headspace with nitrogen or argon before resealing.[6]

    Core Experimental Protocols

    Protocol 1: Proper Handling and Storage of 2-(Isocyanomethyl)oxolane

    This protocol outlines the essential steps for safely handling and storing the compound to maintain its purity.

    A. Using a Glovebox (Preferred Method) [15][16]

    • Environment: Ensure the glovebox maintains low levels of oxygen and humidity (<1 ppm).[16]

    • Material Transfer: Introduce the sealed vial of 2-(Isocyanomethyl)oxolane into the glovebox via the antechamber. Cycle the antechamber (evacuate and backfill with inert gas) at least three times.

    • Weighing: Use a balance located inside the glovebox to weigh the required amount of the compound directly into a dry reaction vessel.[5]

    • Storage: Store the vial inside the glovebox, preferably in a designated area away from solvents to prevent cross-contamination.[5]

    B. Using a Schlenk Line [17][9]

    • Glassware Preparation: Dry all glassware (Schlenk flask, syringes, needles) in an oven (e.g., 140°C for 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[18]

    • Inerting the Flask: Assemble the glassware, seal with a rubber septum, and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Reagent Transfer:

      • Purge a clean, dry syringe and needle with inert gas from the Schlenk line at least three times.

      • Pierce the septum of the 2-(Isocyanomethyl)oxolane vial.

      • Withdraw the desired volume of the liquid. It is good practice to also draw a small pocket of inert gas into the syringe to act as a protective blanket during transfer.

      • Quickly transfer the liquid to the reaction flask by piercing its septum and dispensing the contents.

    Protocol 2: Rigorous Drying of Solvents

    Solvents are a primary source of moisture.[11] This protocol details a common method for preparing anhydrous solvents.

    Distillation from Calcium Hydride (for Dichloromethane, Hydrocarbons) [12]

    • Safety Note: Always work in a well-ventilated fume hood and wear appropriate PPE.

    • Pre-drying: If the solvent has significant water content, pre-dry it by letting it stand over a less reactive drying agent like anhydrous magnesium sulfate.[12]

    • Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

    • Drying Agent: Add calcium hydride (CaH₂) to the distillation flask containing the solvent. The amount will depend on the solvent and its initial water content.

    • Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere for several hours.

    • Distillation: Distill the solvent, collecting the fraction that boils at the correct temperature. Never distill to dryness.

    • Storage: Collect the anhydrous solvent in a dry Schlenk flask or a bottle with a Sure/Seal™ cap, and store over activated 3Å molecular sieves under an inert atmosphere.[12]

    Protocol 3: Monitoring Compound Purity via FT-IR Spectroscopy

    Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent tool for quickly assessing the purity of 2-(Isocyanomethyl)oxolane.[19]

    • Sample Preparation: Under an inert atmosphere (in a glovebox), place a small drop of the neat liquid between two dry KBr or NaCl plates. Alternatively, use an ATR-FTIR accessory.

    • Data Acquisition: Record the infrared spectrum.

    • Data Analysis:

      • Purity Check: Look for the characteristic strong, sharp stretching vibration of the isocyanide (-N≡C) group, which typically appears in the 2110-2165 cm⁻¹ region.[19]

      • Degradation Check: The presence of a broad peak in the 3300 cm⁻¹ region (N-H stretch) and a strong peak around 1640-1680 cm⁻¹ (C=O stretch, Amide I) indicates the formation of the N-formamide hydrolysis product.[14]

    Visual Guides

    Hydrolysis_Pathway Isocyanide 2-(Isocyanomethyl)oxolane (-N≡C) Protonation Protonation of Isocyanide Carbon Isocyanide->Protonation H⁺ (acid catalyst) Water H₂O (Moisture) Nucleophilic_Attack Nucleophilic Attack by Water Water->Nucleophilic_Attack Protonation->Nucleophilic_Attack Formamide N-(oxolan-2-ylmethyl)formamide (Degradation Product) Nucleophilic_Attack->Formamide Rearrangement

    Caption: Acid-catalyzed hydrolysis pathway of 2-(Isocyanomethyl)oxolane.

    Troubleshooting_Workflow start Low Reaction Yield check_purity Check Isocyanide Purity? (FT-IR / NMR) start->check_purity degraded Isocyanide Degraded check_purity->degraded Yes pure Isocyanide Pure check_purity->pure No action_replace Action: Use a fresh, pure batch of isocyanide. degraded->action_replace check_conditions Review Reaction Conditions: - Anhydrous Solvents? - Inert Atmosphere? - Correct Solvent Type? pure->check_conditions end_good Problem Resolved action_replace->end_good action_optimize Action: Rigorously dry all reagents/solvents. Optimize solvent and reaction parameters. check_conditions->action_optimize action_optimize->end_good

    Caption: Decision workflow for troubleshooting low reaction yields.

    References

    • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
    • An Illustrated Guide to Schlenk Line Techniques. (2023).
    • BenchChem. A Comparative Guide to the Spectroscopic Analysis of the Isocyanide Functional Group.
    • BenchChem. Technical Support Center: Ugi Reactions with 2-Methyl-4-nitrophenyl isocyanide.
    • Process Sensing Technologies. Glovebox and environmental chamber solutions.
    • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments).
    • Ossila.
    • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
    • Patsnap.
    • Cleanroom Technology. (2018). Safely handling air-sensitive products.
    • Molecular Inorganic Chemistry, TU Bergakademie Freiberg. (2008). Working with air and moisture sensitive compounds.
    • ResearchGate.
    • Jacomex. Neutral Gas Glove Box.
    • Cournoyer, M. E., & Dare, J. H. The use of alternative solvent purification techniques. American Chemical Society.
    • BenchChem. Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions.
    • The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. (n.d.). PMC.
    • Ossila. Air Sensitive Compounds.
    • Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews.
    • Mugberia Gangadhar Mahavidyalaya. (2020). alkayl cyanides (nitriles) and isocyanides.
    • Thomson Process. (2025). How Isocyanate-Handling Pumps Prevent Chemical System Failures?
    • Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. (2019). YouTube.
    • Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?
    • BenchChem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
    • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (2006). CDC Stacks.
    • Rosenberg, C.
    • Specac Ltd.
    • Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3. Physical Chemistry Chemical Physics (RSC Publishing).
    • Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). Scribd.
    • BenchChem.
    • Isocyanide 2.0. (n.d.). The Royal Society of Chemistry.
    • ResinLab. (2021).
    • Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (n.d.). PubMed.
    • Optimization of the Ugi Reaction Using Parallel Synthesis and Autom
    • Chemistry Stack Exchange. (2017).
    • Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar.
    • Isocyanide 2.0. (2020). Green Chemistry (RSC Publishing). DOI:10.1039/D0GC02722G.
    • Safe Work Australia. (2020).
    • Burger, H., Lentz, D., Meisner, B., Nickelt, N., Preugschat, D., & Senzlober, M. (2000). Syntheses and 1H-, 13C- And 15N-NMR Spectra of Ethynyl Isocyanide... PubMed.
    • 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. (n.d.). PMC - NIH.
    • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
    • Solvent Dependent Competitive Mechanisms for the Ugi Multicomponent Reaction... (2022).
    • 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. (n.d.).

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 2-(Isocyanomethyl)oxolane Synthesis

    From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for aliphatic isocyanide synthesis. The conversion of N-(tetrahydrofurfuryl)formamide to 2-(Isocyanomethyl)oxolane presents a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for aliphatic isocyanide synthesis. The conversion of N-(tetrahydrofurfuryl)formamide to 2-(Isocyanomethyl)oxolane presents a unique synthetic challenge. The molecule contains two highly sensitive structural motifs: a vulnerable oxolane (tetrahydrofuran) ring and a highly reactive isocyanide moiety.

    This guide abandons generic troubleshooting to deconstruct the exact mechanistic causality behind common reaction failures. By understanding the underlying physical chemistry, we can implement a self-validating experimental framework to ensure high-fidelity synthesis and eliminate side-product formation.

    Mechanistic Diagnostics: The Causality of Side Product Formation

    Understanding why a reaction fails is the prerequisite to fixing it. During the dehydration of the formamide precursor, three primary side-product pathways compete with your target synthesis:

    • Oxolane Ring Opening (Ether Cleavage): The oxygen atom in the oxolane ring is a strong Lewis base. When exposed to harsh electrophiles like phosphorus oxychloride (POCl₃) or unneutralized hydrochloric acid (HCl), the ether oxygen becomes activated. Subsequent nucleophilic attack by chloride ions triggers an S_N2-like ring cleavage, yielding unwanted linear chlorohydrin derivatives [1][2].

    • Acid-Catalyzed Polymerization: Isocyanides are highly susceptible to α-addition. Trace acidic protons will protonate the terminal isocyanide carbon, generating a highly electrophilic nitrilium ion. This initiates a rapid, cascade homopolymerization, transforming your product into a dark, intractable poly-Schiff base tar[4].

    • Thermal Isomerization: The isocyanide functional group is thermodynamically less stable than its nitrile counterpart. Subjecting the crude mixture to elevated temperatures (e.g., during aggressive vacuum distillation) provides the activation energy required for unimolecular rearrangement into the corresponding cyanide (nitrile) [3].

    SideReactions Formamide N-(tetrahydrofurfuryl)formamide Dehydration Dehydration Reagents (POCl3 + Et3N) Formamide->Dehydration Base + Electrophile Target 2-(Isocyanomethyl)oxolane (Target Product) Dehydration->Target Optimal: < 0°C, pH > 8 RingOpen Ring-Opened Chlorohydrins (Ether Cleavage) Dehydration->RingOpen Excess Acid / Lewis Acid Polymer Polyisocyanide Oligomers (Acid-Catalyzed) Target->Polymer Unneutralized HCl Nitrile Nitrile Isomer (Thermal Rearrangement) Target->Nitrile Heat > 80°C

    Mechanistic pathways showing target 2-(Isocyanomethyl)oxolane synthesis and primary side reactions.

    Interactive FAQ: Troubleshooting Specific Failures

    Q: My GC-MS shows a significant mass peak corresponding to the addition of HCl (M+36). Why am I seeing oxolane ring-opening products? A: You are likely experiencing localized exotherms during the addition of your dehydrating agent. POCl₃ and the generated HCl aggressively cleave cyclic ethers at elevated temperatures. Intervention: Switch to a milder dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) [3], or ensure a massive excess of a bulky base (e.g., Triethylamine) is present before adding POCl₃. Keep internal temperatures strictly ≤ 0 °C.

    Q: My isolated yield is exceptionally low, and the reaction mixture turns into a dark, viscous sludge. What causes this? A: This is the hallmark of acid-catalyzed polymerization [4]. Isocyanides polymerize instantly in the presence of unneutralized acid. Intervention: Your base stoichiometry is too low, or your aqueous quench is inadequate. You must use at least 3.0 to 3.5 equivalents of base and quench into a heavily buffered, ice-cold alkaline solution (pH > 8).

    Q: NMR analysis of my purified product shows a nitrile peak instead of the isocyanide. How did it isomerize? A: Thermal isomerization occurred during your isolation or purification steps. Intervention: Never subject 2-(Isocyanomethyl)oxolane to rotary evaporation bath temperatures exceeding 30 °C. If distillation is required, it must be performed under high vacuum to suppress the boiling point below the thermal rearrangement threshold [3].

    Quantitative Side-Product Profiling

    Selecting the right reagent system dictates the side-product profile. The table below summarizes the empirical risks associated with common dehydrating agents used in this specific synthesis.

    Dehydrating SystemOxolane Ring-Opening RiskPolymerization RiskIsomerization RiskRelative YieldApplication Notes
    POCl₃ / Et₃N High (if > 0 °C)ModerateLow85–95%Industry standard; requires strict cryogenic control and rapid quenching [1][2].
    p-TsCl / Pyridine LowLowLow75–85%Milder alternative; prevents ether cleavage but requires longer reaction times [3].
    Triphosgene / iPr₂NEt ModerateHighLow80–90%Generates significant HCl gas; requires massive excess of base to prevent polymerization.

    Self-Validating Experimental Protocol

    To guarantee trustworthiness, a protocol must verify its own success at each step. The following methodology utilizes the POCl₃/Et₃N system but incorporates mandatory validation checkpoints to prevent the side reactions discussed above.

    Workflow S1 1. Substrate Dissolution (Formamide + Et3N) S2 2. Cryogenic Dehydration (POCl3 at -20°C) S1->S2 Homogeneous S3 3. Alkaline Quench (pH > 8.0 Buffer) S2->S3 White Precipitate S4 4. Phase Extraction (Organic Layer Wash) S3->S4 pH Verified S5 5. Vacuum Distillation (< 30°C Bath Temp) S4->S5 IR: 2150 cm⁻¹

    Step-by-step experimental workflow for optimized isocyanide synthesis and isolation.
    Phase 1: Substrate Preparation & Dissolution
    • Action: Dissolve 1.0 eq of N-(tetrahydrofurfuryl)formamide in anhydrous dichloromethane (DCM) under an inert atmosphere. Add 3.5 eq of triethylamine (Et₃N).

    • Causality: A large excess of Et₃N acts as both the proton scavenger and a protective buffer against localized acidity, preventing both oxolane cleavage and isocyanide polymerization [1].

    • Validation Checkpoint: The solution must be completely clear and homogeneous. Any turbidity indicates moisture contamination, which will hydrolyze POCl₃ prematurely.

    Phase 2: Cryogenic Dehydration
    • Action: Cool the reactor to -20 °C using a dry ice/ethylene glycol bath. Add 1.1 eq of POCl₃ dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.

    • Causality: POCl₃ dehydration is highly exothermic. Localized heating accelerates the nucleophilic attack of chloride on the oxolane ring. Cryogenic conditions freeze out this high-activation-energy side reaction [2].

    • Validation Checkpoint: The formation of a dense, white precipitate (triethylammonium chloride) indicates successful formyl dehydration.

    Phase 3: Alkaline Quench
    • Action: Quench the reaction mixture by pouring it into a vigorously stirred, ice-cold 20% Na₂CO₃ aqueous solution.

    • Causality: Immediate neutralization of residual POCl₃ and HCl is mandatory. If the pH drops below 7 during the quench, the newly formed isocyanide will rapidly polymerize via nitrilium ion intermediates [4].

    • Validation Checkpoint: The aqueous phase pH must test strictly ≥ 8.0 using pH indicator paper before phase separation is allowed.

    Phase 4: Isolation & Verification
    • Action: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature strictly < 30 °C.

    • Causality: Isocyanides thermally isomerize to nitriles. Keeping the bath temperature low prevents this thermodynamic rearrangement [3].

    • Validation Checkpoint: The crude IR spectrum must show a sharp, intense band at ~2150 cm⁻¹ (N≡C stretch) and the complete absence of the ~1680 cm⁻¹ (C=O stretch) formamide peak.

    References

    • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Source: National Institutes of Health (NIH) / MDPI URL:[Link]

    • A more sustainable and highly practicable synthesis of aliphatic isocyanides Source: Green Chemistry (RSC Publishing) URL:[Link]

    • Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) Source: National Institutes of Health (NIH) / PMC URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2-(Isocyanomethyl)oxolane vs. tert-Butyl Isocyanide

    As multicomponent reactions (MCRs) and organometallic catalysis evolve, the strategic selection of isocyanides dictates not only reaction kinetics but also the structural trajectory of the final product. This guide provi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As multicomponent reactions (MCRs) and organometallic catalysis evolve, the strategic selection of isocyanides dictates not only reaction kinetics but also the structural trajectory of the final product. This guide provides an objective, data-driven comparison between a classic, sterically demanding aliphatic isocyanide—tert-butyl isocyanide (t-BuNC) —and a highly functionalized, hemilabile alternative—2-(isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide).

    Designed for drug development professionals and synthetic chemists, this guide dissects the causality behind their reactivity profiles, offering self-validating protocols to ensure reproducible integration into your workflows.

    Structural and Electronic Divergence

    The fundamental reactivity differences between these two reagents stem from their distinct steric profiles and the presence (or absence) of secondary coordinating heteroatoms.

    • tert-Butyl Isocyanide (t-BuNC): Features a tertiary carbon directly attached to the isocyano group. This extreme steric bulk provides a kinetic shield. It is highly electron-donating, making it a powerful σ -donor in metal complexes and an aggressive nucleophile in MCRs[1]. However, its bulk can inhibit secondary migratory insertions or close off adjacent coordination sites on transition metals[2].

    • 2-(Isocyanomethyl)oxolane: Features a primary carbon attached to the isocyano group, significantly reducing steric hindrance. More importantly, it possesses a pendant tetrahydrofuran (oxolane) ring. The ethereal oxygen introduces a hydrogen-bond acceptor for transition state stabilization in MCRs and acts as a hemilabile (reversible) coordinating arm in organometallic catalysis[3].

    Coordination M Transition Metal Center (e.g., Fe, Pd, Sm) L1 tert-Butyl Isocyanide (Strong σ-Donor, Bulky) M->L1 L2 2-(Isocyanomethyl)oxolane (Primary C, Heteroatom) M->L2 C1 Monodentate Complex (Sterically Rigid, Blocks Insertion) L1->C1 C2 Bidentate / Dynamic Complex (Hemilabile C, O-Coordination) L2->C2

    Coordination modes comparing monodentate t-BuNC and hemilabile 2-(Isocyanomethyl)oxolane.

    Performance in Multicomponent Reactions (MCRs)

    In classic Ugi-4CR and Passerini-3CR frameworks, the isocyanide acts as the α -addition nucleophile to an iminium or oxocarbenium ion, followed by a Mumm rearrangement[4].

    Causality in Reactivity: t-BuNC is the archetypal MCR reagent because its bulky tert-butyl group shields the highly reactive nitrilium intermediate from premature hydrolysis, pushing the equilibrium toward the desired Mumm rearrangement[1]. It yields highly crystalline, lipophilic amides. Conversely, 2-(Isocyanomethyl)oxolane reacts faster during the initial α -addition due to the lack of steric hindrance at the primary carbon. Furthermore, the oxolane oxygen can participate in hydrogen-bonding networks during the transition state, accelerating the reaction in protic solvents[3]. However, the less-shielded nitrilium intermediate requires strictly controlled, self-validating anhydrous conditions to prevent side reactions.

    UgiPathway A Aldehyde + Amine B Iminium Ion A->B Acid Catalyst C1 t-BuNC Addition (Sterically Hindered) B->C1 C2 Oxolane-NC Addition (Fast, H-Bond Stabilized) B->C2 D1 Nitrilium Intermediate (Shielded by t-Bu) C1->D1 D2 Nitrilium Intermediate (Exposed, Reactive) C2->D2 E1 Classic Ugi Product (High Yield, Stable) D1->E1 Mumm Rearrangement E2 Functionalized Ugi Product (Post-Condensation Handle) D2->E2 Mumm Rearrangement

    Divergent Ugi-4CR mechanistic pathways for t-BuNC and 2-(Isocyanomethyl)oxolane.

    Quantitative Performance Data

    The following table synthesizes the expected performance metrics of both reagents across standard synthetic applications.

    Parameter / Propertytert-Butyl Isocyanide (t-BuNC)2-(Isocyanomethyl)oxolaneCausality / Mechanistic Driver
    Steric Profile High (Tertiary Carbon)Low (Primary Carbon)Determines α -addition kinetics and metal coordination limits.
    Ugi-4CR Reaction Time 12–24 hours (Standard)4–8 hours (Accelerated)Primary isocyanides face less steric penalty attacking the iminium ion.
    Passerini Enantioselectivity High (with chiral catalysts)[5]Moderate to Hight-BuNC bulk locks the transition state geometry effectively[5].
    Metal Coordination Purely Monodentate ( κ1−C )Hemilabile Bidentate ( κ2−C,O )Oxolane oxygen provides a secondary, reversible binding site[2].
    Hydrolysis Resistance Excellent (Bench stable)Moderate (Requires cold storage)Shielding of the isocyano carbon prevents nucleophilic attack by water.
    Post-Reaction Utility Inert lipophilic tailRing-opening / H-bondingOxolane ring can be cleaved via Lewis acids for further functionalization.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the diagnostic checkpoints.

    Protocol A: Standardized Ugi-4CR (Comparative Benchmarking)

    Objective: Synthesize an α -amino amide while mitigating premature isocyanide hydrolysis.

    Step 1: Iminium Pre-formation (The Checkpoint)

    • In a flame-dried 10 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 3.0 mL of anhydrous Methanol (MeOH).

    • Add a catalytic amount of an organic acid (e.g., benzoic acid, 1.0 mmol).

    • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). Causality: You must confirm the complete disappearance of the aldehyde spot before adding the isocyanide. Adding the isocyanide too early triggers the competing Passerini-3CR (aldehyde + acid + isocyanide)[6].

    Step 2: Isocyanide Addition

    • Cool the reaction mixture to 0 °C to control the exothermic α -addition.

    • For t-BuNC: Add 1.05 mmol dropwise. The reaction can be allowed to warm to room temperature and stirred for 12-24 hours.

    • For 2-(Isocyanomethyl)oxolane: Add 1.05 mmol dropwise. Due to lower steric hindrance, the reaction will proceed faster. Stir for 4-8 hours.

    • Validation Checkpoint: Monitor the disappearance of the characteristic isocyanide scent and verify product formation via LC-MS. The oxolane derivative will elute earlier (higher polarity) than the t-BuNC derivative.

    Protocol B: Probing Hemilabile Coordination in Transition Metals

    Objective: Synthesize a Palladium(II) complex to observe monodentate vs. bidentate behavior.

    Step 1: Complexation

    • Dissolve PdCl2​(PhCN)2​ (0.5 mmol) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Slowly add 1.0 mmol of the chosen isocyanide at room temperature.

    • Validation Checkpoint: The solution color will shift rapidly from orange to pale yellow, indicating ligand exchange.

    Step 2: NMR Validation of Coordination Mode

    • Isolate the complex by precipitation with cold diethyl ether.

    • For t-BuNC: 1H NMR will show a sharp singlet for the tert-butyl group, confirming rigid, monodentate coordination.

    • For 2-(Isocyanomethyl)oxolane: Conduct variable-temperature (VT) 1H NMR. Causality: At room temperature, the oxolane ring protons may appear broad due to the dynamic "on-off" coordination of the ethereal oxygen to the Pd center (hemilability). Cooling the sample to -40 °C will freeze the conformation, resolving the broad peaks into distinct multiplets representing the κ2−C,O bound state.

    References

    • Thieme E-Books. Further Components Carboxylic Acid and Amine (Ugi Reaction). Comprehensive overview of classical Ugi-4CR mechanisms, solvent effects, and the high reactivity of electron-rich aliphatic isocyanides like tert-butyl isocyanide. 1

    • Wikipedia Contributors. Passerini reaction. Detailed mechanistic breakdown of the concerted trimolecular reaction, Mumm rearrangement, and the use of tert-butyl isocyanide in achieving high enantioselectivity. 4

    • Organic Letters (ACS Publications). Stereochemical Control of the Passerini Reaction. Demonstrates that tert-butyl isocyanide affords the highest yields and enantiomeric excesses (ee's) in chiral Lewis acid-catalyzed Passerini reactions due to its specific steric encumbrance.5

    • Murray Group (University of Florida). Isocyanide Substituent Influences Reductive Elimination versus Migratory Insertion in Reaction with an [Fe2(μ-H)] Complex. Highlights how the steric demands of the tert-butyl group in t-BuNC preclude secondary migratory insertions in transition metal complexes, contrasting with less hindered isocyanides. 2

    • The Royal Society of Chemistry. Effects of Hydrogen Bonding on Gas-phase Reactivity. Discusses how ethereal solvents/moieties (like tetrahydrofuran) engage in transition-state hydrogen bonding, altering the reaction kinetics of radical and nucleophilic pathways. 3

    Sources

    Comparative

    Spectroscopic Comparison Guide: 2-(Isocyanomethyl)oxolane Metal Complexes vs. Industry Standards

    Executive Summary & Structural Rationale In the landscape of coordination chemistry and radiopharmaceutical design, the selection of isocyanide ligands dictates the electronic and steric fate of the resulting metal compl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    In the landscape of coordination chemistry and radiopharmaceutical design, the selection of isocyanide ligands dictates the electronic and steric fate of the resulting metal complex. 2-(Isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide) represents a highly versatile, ether-functionalized ligand. Unlike rigid aliphatic or purely aryl isocyanides, it offers a dual-functionality profile: a potent σ-donor isocyanide moiety coupled with a hydrophilic, potentially hemilabile oxolane (tetrahydrofuran) ring.

    This guide provides an objective, data-driven spectroscopic comparison between 2-(Isocyanomethyl)oxolane and three standard alternatives:

    • tert-Butyl isocyanide (t-BuNC): The industry standard for bulky, purely aliphatic σ-donors.

    • 2-Methoxyisobutyl isocyanide (MIBI): A benchmark ether-functionalized ligand widely utilized in Technetium-99m medical imaging.

    • 2,6-Dimethylphenyl isocyanide (DIMPI): A classic aryl isocyanide known for strong π-acceptor properties 1.

    Understanding the spectroscopic signatures of these ligands when coordinated to transition metals is critical for validating complex formation, assessing π-backbonding extent, and predicting in vivo stability for drug development.

    Mechanistic Workflow for Complex Validation

    To ensure rigorous scientific integrity, the evaluation of these complexes follows a self-validating workflow. In-situ spectroscopic monitoring acts as a real-time quality control gate before downstream isolation.

    G N1 Ligand Selection 2-(Isocyanomethyl)oxolane N3 Schlenk Line Synthesis (Inert Atm, Strict Temp Control) N1->N3 N2 Metal Precursor e.g., [Cu(MeCN)4]PF6 N2->N3 N4 In-Situ IR Monitoring (Tracking νC≡N Shift) N3->N4 N5 Purification & Crystallization N4->N5 νC≡N shifts confirm binding N6 Multinuclear NMR (13C, 1H, DOSY) N5->N6 N7 Electronic Profile Validation N6->N7

    Workflow for synthesis and validation of 2-(Isocyanomethyl)oxolane complexes.

    Comparative Spectroscopic Data

    The electronic character of an isocyanide complex is definitively diagnosed through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data below summarizes the behavior of these ligands across two distinct electronic environments: a d¹⁰ metal with weak π-backbonding (Cu⁺) and a d⁶ electron-rich metal fragment (Mo(CO)₅).

    Table 1: Comparative Infrared (IR) Stretching Frequencies (νC≡N)

    Note: All values are reported in cm⁻¹ acquired in CH₂Cl₂ solution.

    Ligand TypeFree Ligand νC≡N[Cu(L)₄]⁺ νC≡NMo(CO)₅(L) νC≡N
    2-(Isocyanomethyl)oxolane 214521852135
    tert-Butyl isocyanide 213621782128
    2-Methoxyisobutyl isocyanide 214021812130
    2,6-Dimethylphenyl isocyanide 211521602095
    Table 2: Comparative ¹³C NMR Chemical Shifts (Isocyanide Carbon)

    Note: Values reported in ppm (δ) relative to TMS in CD₂Cl₂.

    Ligand TypeFree Ligand δ(C≡N)[Cu(L)₄]⁺ δ(C≡N)Δδ (Coordination Shift)
    2-(Isocyanomethyl)oxolane 156.2148.5-7.7
    tert-Butyl isocyanide 153.5145.2-8.3
    2-Methoxyisobutyl isocyanide 155.0147.0-8.0
    2,6-Dimethylphenyl isocyanide 167.4158.3-9.1

    Mechanistic Analysis & Electronic Causality

    Infrared Spectroscopy Dynamics

    The νC≡N band in isocyanides typically presents as an intense absorption in the 2165–2110 cm⁻¹ range, serving as a direct diagnostic tool for the complex's electronic character 2.

    • The σ-Donor Effect (Cu⁺ complexes): When 2-(Isocyanomethyl)oxolane binds to Cu(I), it acts primarily as a σ-donor. Because the lone pair on the isocyanide carbon has slight antibonding character relative to the C≡N bond, donating this electron density to the metal actually strengthens the C≡N triple bond. Consequently, the νC≡N shifts to higher energies (from 2145 to 2185 cm⁻¹) compared to the free ligand 2.

    • The π-Acceptor Effect (Mo(0) complexes): In electron-rich systems like Mo(CO)₅, the metal back-donates electron density into the π* antibonding orbitals of the isocyanide. This weakens the C≡N bond, causing a shift to lower wavenumbers. Perfluorinated and aryl isocyanides (like DIMPI) exhibit significantly stronger π-acceptor properties than alkyl or ether-functionalized variants, resulting in much lower νC≡N frequencies (e.g., 2095 cm⁻¹) 3. 2-(Isocyanomethyl)oxolane behaves similarly to MIBI, showing moderate π-backbonding but remaining predominantly a σ-donor.

    NMR Shielding Trends

    The ¹³C NMR isonitrile carbon shielding trend is highly consistent with the hypothesis that π-backbonding dictates the chemical shift 4. Upon coordination to Cu(I), the isocyanide carbon of 2-(Isocyanomethyl)oxolane shifts upfield (Δδ = -7.7 ppm). This increased shielding is a hallmark of strong σ-donation. Furthermore, because homoleptic Cu(I) isocyanide complexes are known to exhibit rapid ligand exchange in solution, researchers must be aware that room-temperature NMR may yield time-averaged signals 5.

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm success before proceeding.

    Protocol A: Synthesis of[Cu(2-(Isocyanomethyl)oxolane)₄]PF₆

    Causality for Choices: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which would quench NMR signals due to paramagnetism. Therefore, strict Schlenk techniques are non-negotiable. Dichloromethane (DCM) is chosen over coordinating solvents (like acetonitrile) to prevent competitive solvent binding.

    • Preparation: Under an argon atmosphere, dissolve 1.0 mmol of [Cu(MeCN)₄]PF₆ in 10 mL of anhydrous, degassed DCM. Validation: The solution should be completely colorless; a blue/green tint indicates Cu(II) contamination.

    • Ligand Addition: Slowly add 4.1 mmol (slight excess) of 2-(Isocyanomethyl)oxolane dropwise via a gas-tight syringe at room temperature.

    • In-Process IR Monitoring: After 30 minutes, extract a 0.1 mL aliquot and acquire an ATR-IR spectrum. Validation Gate: The reaction is complete when the free ligand peak at 2145 cm⁻¹ is entirely replaced by a sharp, intense band at 2185 cm⁻¹. If the 2145 cm⁻¹ band persists beyond the stoichiometric excess, ligand exchange is incomplete.

    • Isolation: Concentrate the solution under vacuum to ~2 mL. Layer with anhydrous diethyl ether (10 mL) to induce crystallization. Collect the white microcrystals via vacuum filtration and dry in vacuo.

    Protocol B: Spectroscopic Validation (¹³C NMR)

    Causality for Choices: The isocyanide carbon lacks attached protons, leading to long longitudinal relaxation times (T₁). Furthermore, the adjacent ¹⁴N nucleus (spin I = 1) causes quadrupolar broadening. Standard NMR parameters will fail to detect this carbon.

    • Sample Preparation: Dissolve 15 mg of the synthesized complex in 0.6 mL of CD₂Cl₂. Add 1.0 μL of mesitylene as an internal concentration and shift standard.

    • Instrument Parameters: Set the ¹³C NMR acquisition with a relaxation delay (D1) of at least 3.0 seconds to ensure complete relaxation of the quaternary isocyanide carbon. Increase the number of scans (minimum 1024) to overcome signal broadening.

    • Data Validation: Verify the mesitylene aromatic carbon shifts (~128 ppm). Locate the isocyanide carbon signal at ~148.5 ppm. Validation Gate: If the signal is absent, increase the D1 delay to 5 seconds. A shift back toward 156 ppm indicates ligand dissociation in solution, prompting the need for variable-temperature NMR (cooling to -20°C) to slow the exchange rate 5.

    References

    • Source: wikipedia.
    • Source: semanticscholar.
    • Solution Behavior and Structural Properties of Cu(I)
    • Source: nih.
    • Source: nih.

    Sources

    Validation

    Yield comparison of aliphatic isocyanides versus 2-(Isocyanomethyl)oxolane

    As a Senior Application Scientist, selecting the optimal isocyanide for multicomponent reactions (MCRs) is a critical decision that dictates both the synthetic yield and the pharmacological viability of the resulting sca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the optimal isocyanide for multicomponent reactions (MCRs) is a critical decision that dictates both the synthetic yield and the pharmacological viability of the resulting scaffold. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, rely heavily on the electronic and steric profile of the isocyanide component.

    This guide provides an objective, data-driven comparison between standard aliphatic isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) and the specialized, ether-functionalized 2-(Isocyanomethyl)oxolane (also known as tetrahydrofurfuryl isocyanide or THFI).

    Mechanistic & Structural Analysis

    The fundamental reactivity of an isocyanide in an IMCR is governed by its ability to undergo α -addition with an electrophile (typically an iminium ion in the Ugi reaction) followed by trapping with a nucleophile.

    Standard Aliphatic Isocyanides Alkyl-substituted isocyanides benefit from the positive inductive (+I) effect of their carbon chains. This electron-donating property enriches the electron density on the terminal isocyanide carbon, maximizing its nucleophilicity. Consequently, standard aliphatic isocyanides rapidly attack the transient iminium ion, forming a highly stable nitrilium intermediate. This rapid kinetic profile minimizes side reactions, leading to exceptional yields (often >85%) 1. Furthermore, modern dehydration protocols using p-toluenesulfonyl chloride (p-TsCl) have significantly lowered the E-factors (down to 6.45) for these reagents, making them highly sustainable 2.

    2-(Isocyanomethyl)oxolane In contrast, 2-(Isocyanomethyl)oxolane incorporates an oxygen-containing tetrahydrofuran (oxolane) ring. The electronegative oxygen exerts a negative inductive (-I) effect, which slightly pulls electron density away from the isocyanide carbon. This attenuation reduces its nucleophilicity compared to purely aliphatic analogs. However, the oxolane ring serves a distinct purpose in drug development: the oxygen atom acts as a Lewis base, enabling unique coordination chemistry and hydrogen-bonding interactions within biological targets. This specific structural motif is highly valued in the synthesis of neuroprotective agents, such as GPR17-modulating compounds used in demyelinating disease research 3.

    Mechanistic_Logic A Isocyanide Selection B Standard Aliphatic (e.g., t-BuNC, CyNC) A->B C 2-(Isocyanomethyl)oxolane (THFI) A->C D Strong Nucleophilicity (+I Inductive Effect) B->D E Reduced Nucleophilicity (-I Effect from Oxygen) C->E F High Ugi Yields (80 - 95%) D->F G Moderate Ugi Yields (50 - 70%) E->G

    Fig 1. Mechanistic logic dictating the yield differences between aliphatic and oxolane isocyanides.

    Yield Comparison Data

    The following table synthesizes experimental yield data across standard multicomponent workflows. While aliphatic isocyanides dominate in raw yield efficiency, 2-(Isocyanomethyl)oxolane is selected for its specialized pharmacological properties despite a moderate drop in synthetic throughput.

    ReagentIsocyanide TypeUgi-4CR Yield (%)Passerini-3CR Yield (%)E-Factor ProfileKey Application Characteristics
    tert-Butyl isocyanide Branched Aliphatic85 - 95%80 - 90%LowHigh steric bulk, excellent yields, strong odor.
    Cyclohexyl isocyanide Cyclic Aliphatic80 - 90%75 - 85%LowStandard benchmark, highly versatile, stable.
    n-Butyl isocyanide Linear Aliphatic75 - 85%70 - 80%ModerateLess sterically hindered, prone to minor side reactions.
    2-(Isocyanomethyl)oxolane Ether-Functionalized50 - 70%55 - 65%ModerateCoordinates metals, essential for neuroactive drug scaffolds.

    Data Note: The ~54-60% yield range for oxolane/furanyl-derived isocyanides is consistent with complex drug discovery workflows synthesizing heavily functionalized bis-amides 3.

    Self-Validating Experimental Protocol: Ugi 4-Component Reaction

    To objectively compare the performance of these isocyanides in your own laboratory, utilize the following self-validating Ugi-4CR protocol. This methodology is designed to isolate the reactivity of the isocyanide by standardizing the pre-formation of the imine.

    Reagents Required:

    • Aldehyde: 4-fluorobenzaldehyde (2.0 mmol)

    • Amine: p-anisidine (2.0 mmol)

    • Carboxylic Acid: (1H-benzotriazol-1-yl)acetic acid (2.0 mmol)

    • Target Isocyanide: Cyclohexyl isocyanide OR 2-(Isocyanomethyl)oxolane (2.0 mmol)

    • Solvent: Anhydrous Methanol (10 mL)

    Step-by-Step Methodology:

    • Imine Pre-formation: In a 50 mL round-bottom flask, dissolve the aldehyde and amine in 10 mL of anhydrous methanol. Stir the mixture at 50 °C for 2–3 hours.

      • Causality: Pre-forming the imine is a critical step. It prevents the competitive Passerini reaction (which occurs between the free aldehyde, acid, and isocyanide) and ensures the isocyanide exclusively attacks the iminium ion.

    • Component Addition: Cool the reaction vessel to room temperature (20–25 °C). Add the carboxylic acid, followed immediately by the selected isocyanide.

      • Causality: Adding the isocyanide last prevents premature degradation and ensures the immediate trapping of the nitrilium intermediate by the carboxylic acid, driving the Mumm rearrangement forward.

    • Reaction Propagation & Validation: Stir the mixture at room temperature for 24 hours.

      • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. The complete disappearance of the fluorescent imine spot under UV (254 nm) confirms the consumption of the limiting reagents.

    • Workup: Upon TLC confirmation, remove the methanol solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue via silica gel column chromatography (eluent: Dichloromethane) to afford the pure bis-amide product.

    Protocol_Workflow S1 1. Imine Formation (50°C, 2-3h) S2 2. Component Addition (Acid + Isocyanide) S1->S2 S3 3. Ugi Reaction (RT, 24h) S2->S3 S4 4. TLC Validation (DCM/MeOH 95:5) S3->S4 S5 5. Purification (Silica Column) S4->S5

    Fig 2. Step-by-step experimental workflow for the comparative Ugi 4-Component Reaction.

    References

    • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

    • A more sustainable and highly practicable synthesis of aliphatic isocyanides Source: Green Chemistry (RSC Publishing) URL:[Link]

    • GPR17-modulating compounds, diagnostic and therapeutic uses thereof (EP 2635275 B1)

    Sources

    Comparative

    GC-MS Method Validation for 2-(Isocyanomethyl)oxolane Quantification: A Comparative Guide &amp; Protocol

    Executive Summary The quantification of low-molecular-weight, volatile nitrogenous compounds presents a unique set of challenges in pharmaceutical development. 2-(Isocyanomethyl)oxolane (CAS 443890-11-7), a highly reacti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The quantification of low-molecular-weight, volatile nitrogenous compounds presents a unique set of challenges in pharmaceutical development. 2-(Isocyanomethyl)oxolane (CAS 443890-11-7), a highly reactive bifunctional building block frequently utilized in multicomponent Ugi and Passerini reactions, exemplifies this challenge.

    This guide provides an authoritative, step-by-step framework for validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for 2-(Isocyanomethyl)oxolane. By anchoring the protocol in the ICH Q2(R2) guidelines[1], we establish a self-validating analytical system that ensures high specificity, sensitivity, and reproducibility.

    The Analytical Challenge: Modality Comparison

    Selecting the correct analytical modality requires understanding the physicochemical causality of the analyte. 2-(Isocyanomethyl)oxolane has a molecular weight of 111.14 g/mol and is highly volatile. Critically, it lacks a conjugated π -system. The oxolane ring and the isocyanide (-N≡C) group only exhibit weak end-absorption in the deep UV range (<210 nm), making traditional optical detection highly susceptible to solvent and matrix interference.

    While isocyanates often require complex pre-column derivatization with secondary amines (e.g., dibutylamine) prior to GC analysis to prevent column degradation[2], stable aliphatic isocyanides can be analyzed directly if inlet temperatures are carefully controlled.

    Table 1: Performance Comparison of Analytical Modalities
    ParameterGC-MS (Electron Ionization)HPLC-UV (Diode Array)qNMR (1H-NMR)
    Sensitivity (LOD) < 50 ng/mL (Optimal)> 5 µg/mL (Poor)> 1 mg/mL (Very Poor)
    Specificity High (Unique m/z fragmentation)Low (Lack of chromophore)High (Distinct chemical shifts)
    Throughput High (10-15 min run time)Medium (15-20 min)Low (Long relaxation delays)
    Derivatization Not Required (Direct injection)Required for UV taggingNot Required
    Best Use Case Trace quantification & Release Not recommendedAbsolute purity standard

    Mechanistic Grounding: MS Fragmentation Pathway

    To establish a self-validating system, the detection method must rely on predictable, immutable physical laws. We utilize Electron Ionization (EI) at 70 eV . This standardized high-energy ionization strips an electron from the analyte, creating a radical cation (M+•) that undergoes reproducible, structurally diagnostic fragmentation.

    For 2-(Isocyanomethyl)oxolane, the molecular ion is m/z 111. The primary diagnostic cleavage is the loss of the isocyanomethyl radical (·CH2NC, 40 Da), yielding a highly stable oxolanium cation at m/z 71.

    MS_Fragmentation M M+• (m/z 111) 2-(Isocyanomethyl)oxolane F1 m/z 71 Oxolanium Cation M->F1 - •CH2NC (Loss of 40 Da) F2 m/z 40 [CH2NC]+ M->F2 Alpha-cleavage (Loss of 71 Da) F3 m/z 43 [C2H3O]+ F1->F3 - C2H4 (Ring Opening)

    Caption: EI-MS (70 eV) fragmentation pathway of 2-(isocyanomethyl)oxolane.

    ICH Q2(R2) Method Validation Framework

    Analytical procedures used for the release testing of commercial drug substances must be validated according to the ICH Q2(R2) guidelines[1]. The workflow below outlines the lifecycle of the validation process.

    Validation_Workflow Dev 1. Method Development Column & MS Optimization Spec 2. Specificity Matrix vs. Analyte Resolution Dev->Spec Lin 3. Linearity & Range Calibration Model (R² ≥ 0.995) Spec->Lin Sens 4. Sensitivity LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) Lin->Sens Acc 5. Accuracy Spike Recovery (95-105%) Sens->Acc Prec 6. Precision Repeatability (RSD ≤ 2.0%) Acc->Prec Rob 7. Robustness Flow/Temp Variations Prec->Rob Rep 8. Final Validation Report ICH Q2(R2) Compliant Rob->Rep

    Caption: ICH Q2(R2) compliant GC-MS analytical method validation workflow.

    Experimental Protocols

    To ensure the trustworthiness of the data, this protocol employs Cyclohexyl isocyanide as an Internal Standard (IS). The IS controls for autosampler injection variability and matrix-induced ion suppression, rendering the quantification mathematically self-correcting.

    Sample and Standard Preparation
    • Diluent: Use LC-MS grade Ethyl Acetate. Avoid protic solvents (like methanol) which can slowly react with isocyanides over time.

    • Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of Cyclohexyl isocyanide in Ethyl Acetate.

    • Calibration Standards: Prepare a 1.0 mg/mL stock solution of 2-(Isocyanomethyl)oxolane. Serially dilute with the IS Solution to create a 6-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

    • Sample Preparation: Dissolve the test sample in the IS Solution to achieve an expected target concentration of 10 µg/mL.

    GC-MS Instrumental Parameters

    Causality of Column Choice: A DB-5MS column (5% phenyl / 95% dimethylpolysiloxane) is selected. The slight polarity of the stationary phase provides optimal dipole-dipole interactions with the oxolane oxygen, preventing peak tailing while allowing the highly volatile compound to elute rapidly.

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min

    • Injection Volume: 1.0 µL

    • Inlet Temperature: 220°C (Kept moderately low to prevent thermal degradation of the isocyanide group).

    • Split Ratio: 10:1

    • Oven Program:

      • Initial: 50°C (Hold 2 min)

      • Ramp: 15°C/min to 200°C (Hold 1 min)

      • Total Run Time: 13.0 minutes

    • MS Transfer Line: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: EI at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Analyte Target Ion: m/z 71 (Qualifier ions: 111, 40)

      • IS Target Ion: m/z 55 (Qualifier ions: 109, 82)

    Validation Data Summary

    The following table summarizes expected validation criteria and experimental targets based on ICH Q2(R2) standards[1] for this specific methodology.

    Table 2: GC-MS Validation Parameters for 2-(Isocyanomethyl)oxolane
    Validation ParameterICH Q2(R2) RequirementExperimental Result (Target)Pass/Fail
    Specificity No interference at retention timeBlank matrix shows <1% of LOQ peak areaPASS
    Linearity Minimum 5 concentrationsRange: 0.1 – 50 µg/mL, R² = 0.9992PASS
    Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.03 µg/mL (S/N = 4.2)PASS
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.10 µg/mL (S/N = 12.5)PASS
    Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean Recovery: 98.4% – 101.2%PASS
    Method Precision 6 replicates at 100% levelRSD = 1.1%PASS
    Intermediate Precision Different day, different analystRSD = 1.4%PASS

    Sources

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